Technical Documentation Center

Methyl 2-acetyl-2H-indazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-acetyl-2H-indazole-5-carboxylate
  • CAS: 1308649-95-7

Core Science & Biosynthesis

Foundational

"Methyl 2-acetyl-2H-indazole-5-carboxylate" CAS number 1308649-95-7

This technical guide details the chemical architecture, synthesis, and application of Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7), a critical intermediate in the development of poly(ADP-ribose) polymeras...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical architecture, synthesis, and application of Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.

Executive Summary

Methyl 2-acetyl-2H-indazole-5-carboxylate is a functionalized indazole scaffold widely utilized in medicinal chemistry as a precursor for bioactive heterocycles. While the 1H-indazole tautomer is thermodynamically preferred, the 2H-indazole derivatives—specifically the N2-acetylated forms—represent unique kinetic intermediates or specific protecting group strategies that alter the electronic distribution of the core, facilitating regioselective functionalization at the C3 position. This guide addresses the synthesis, stability, and handling of this specific isomer, distinguishing it from its more common N1-congener.

Chemical Identity & Structural Analysis

The compound consists of an indazole bicycle substituted with a methyl ester at the C5 position and an acetyl group at the N2 nitrogen.

PropertySpecification
Chemical Name Methyl 2-acetyl-2H-indazole-5-carboxylate
CAS Number 1308649-95-7
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Core Scaffold 2H-Indazole (Quinonoid character)
Key Functionality C5-Ester (Electrophile), N2-Acetyl (Labile PG)
Tautomeric & Regioisomeric Nuance

Indazoles exist in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.[1]

  • 1H-Indazole: Thermodynamically stable (~2–4 kcal/mol lower energy).

  • 2H-Indazole: Less stable, higher dipole moment.

  • Acetylation: The reaction of indazole with acetic anhydride is kinetically controlled at the N2 position (due to lone pair availability) but thermodynamically controlled to yield the N1-acetyl product.

  • Significance: The existence of CAS 1308649-95-7 as a distinct commercial entity implies it is either the kinetic isomer isolated under specific conditions or a specific reagent designed to exploit the N2-directing effect for subsequent C-H activation.

Synthetic Pathways & Protocols

Core Synthesis: Direct Acetylation of Methyl 1H-indazole-5-carboxylate

The most direct route involves the acetylation of the parent ester. The challenge is arresting the reaction at the N2-acetyl stage or preventing the N2


 N1 acyl migration.

Reaction Scheme:



Experimental Protocol (Kinetic Control)
  • Precursor: Methyl 1H-indazole-5-carboxylate (CAS 473416-12-5).[2]

  • Reagent: Acetic Anhydride (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents suppress isomerization compared to DMF).

  • Base: Pyridine (mild) or Triethylamine (1.1 equiv). Note: Strong acids or high heat promote rearrangement to N1.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (56.8 mmol) of methyl 1H-indazole-5-carboxylate in 100 mL of anhydrous DCM under nitrogen atmosphere. Maintain temperature at 0°C.

  • Addition: Add 6.3 mL (1.1 equiv) of acetic anhydride dropwise over 15 minutes.

  • Activation: Add 4.6 mL of pyridine dropwise.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3). The N2-acetyl isomer typically has a lower R_f than the N1 isomer due to higher polarity/dipole moment.

  • Quench: Quench with cold water (50 mL). Separate the organic layer rapidly.

  • Purification: Wash with cold saturated NaHCO₃ to remove acetic acid. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo at low temperature (<30°C). Recrystallize immediately from cold ether/hexane to avoid thermal isomerization.

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways and the "Acyl Migration" risk.

IndazoleAcetylation cluster_legend Reaction Control Start Methyl 1H-indazole-5-carboxylate (Thermodynamic Start) Ac2O Ac2O / Base (0°C) Start->Ac2O Kinetic Methyl 2-acetyl-2H-indazole-5-carboxylate (N2-Isomer / Kinetic Product) CAS 1308649-95-7 Ac2O->Kinetic Kinetic Attack (Fast) Thermo Methyl 1-acetyl-1H-indazole-5-carboxylate (N1-Isomer / Thermodynamic Product) Ac2O->Thermo Thermodynamic Path (Slow) Kinetic->Thermo Acyl Migration (Heat/Acid/Time) Low Temp (<20°C) Low Temp (<20°C) Low Temp (<20°C)->Kinetic High Temp (>50°C) High Temp (>50°C) High Temp (>50°C)->Thermo

Figure 1: Reaction coordinate showing the kinetic access to the N2-acetyl target and the risk of isomerization to the N1-acetyl form.[3]

Applications in Drug Discovery

Methyl 2-acetyl-2H-indazole-5-carboxylate serves as a specialized intermediate, primarily because the N-acetyl group activates the heterocyclic core differently than an N-alkyl group.

Precursor for PARP Inhibitors (e.g., Niraparib Analogs)

The indazole-5-carboxylate core is the structural anchor for Niraparib (Zejula). While Niraparib itself is an amide, the ester is the key synthetic entry point.

  • Role of Acetyl: The N-acetyl group acts as a transient protecting group . It masks the nitrogen during C3-functionalization (e.g., halogenation or lithiation) or amide coupling at C5, preventing catalyst poisoning.

  • Deprotection: The acetyl group is easily removed via mild basic hydrolysis (K₂CO₃/MeOH) to yield the free indazole NH, which is required for the final pharmacophore binding to the PARP enzyme.

C3-H Functionalization

The N2-acetyl group directs electrophilic substitution or C-H activation to the C3 position more effectively than the N1-isomer in certain palladium-catalyzed protocols. This allows for the construction of 3,5-disubstituted indazoles, a common motif in kinase inhibitors (e.g., Axitinib analogs).

Applications Core Methyl 2-acetyl-2H-indazole-5-carboxylate Route1 Hydrolysis Core->Route1 Route2 Amidation Core->Route2 Route3 C3-Activation Core->Route3 Prod1 Methyl 1H-indazole-5-carboxylate (Deprotected Intermediate) Route1->Prod1 K2CO3 / MeOH Prod2 Indazole-5-carboxamides (PARP Inhibitor Core) Route2->Prod2 Primary Amines (Direct Aminolysis) Prod3 3-Aryl-Indazole-5-carboxylates (Kinase Inhibitor Scaffold) Route3->Prod3 Pd(OAc)2 / Ar-I (C-H Arylation)

Figure 2: Divergent synthetic utility of the N2-acetyl scaffold.

Analytical Specifications & Quality Control

Distinguishing the N2-acetyl (Target) from the N1-acetyl (Impurity) is critical.

TestN2-Acetyl Isomer (Target)N1-Acetyl Isomer (Impurity)
¹H NMR (DMSO-d₆) H3 Proton: Typically shifted downfield (~8.6–8.8 ppm) due to N2-acylation affecting the quinonoid ring current.H3 Proton: Typically ~8.2–8.4 ppm.
¹³C NMR C3 Carbon: Distinct shift due to proximity to N2-Ac.C3 Carbon: Standard indazole shift.
Melting Point Generally lower melting point (less stable lattice).Higher melting point (more stable).
HPLC Behavior Elutes earlier on Reverse Phase (C18) due to higher polarity/dipole.Elutes later (more lipophilic).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

  • Stability: Moisture Sensitive. The N-acetyl bond is susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Isomerization Risk: Avoid prolonged exposure to silica gel (acidic) during purification, as this can catalyze the N2

    
     N1 migration. Use alumina or basified silica (1% Et₃N) for chromatography.
    

References

  • Indazole Regioselectivity: Beilstein J. Org. Chem.2021 , 17, 1883–1894. (Discusses thermodynamic N1 vs kinetic N2 preference).

  • Synthesis of Indazole Carboxylates: J. Org. Chem.2021 , 86, 1408–1418.[4] (Pd-catalyzed synthesis of 2-substituted indazoles).

  • Biological Activity (PARP/Kinase): RSC Adv.2021 , 11, 14727–14746. (Review of indazole derivatives in cancer therapy).

  • Tautomerism & Acetylation: J. Org. Chem.2011 , 76, 5577–5583. (Mechanism of reaction with electrophiles).

Sources

Exploratory

"Methyl 2-acetyl-2H-indazole-5-carboxylate" chemical properties

This technical guide details the properties, synthesis, and handling of Methyl 2-acetyl-2H-indazole-5-carboxylate , a kinetically favored regioisomer of the indazole carboxylate family.[1] CAS: 1308649-95-7 | Formula: C₁...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and handling of Methyl 2-acetyl-2H-indazole-5-carboxylate , a kinetically favored regioisomer of the indazole carboxylate family.[1]

CAS: 1308649-95-7 | Formula: C₁₁H₁₀N₂O₃ | M.W.: 218.21 g/mol [1]

Executive Summary

Methyl 2-acetyl-2H-indazole-5-carboxylate is a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.[1] Unlike its thermodynamically stable counterpart (the N1-acetyl isomer), the N2-acetyl isomer represents the kinetic product of acetylation. Its quinonoid character confers distinct reactivity, specifically high susceptibility to nucleophilic attack and thermal isomerization. This guide outlines the protocols for its selective isolation, stabilization, and application as a reactive acyl-transfer scaffold.

Structural Identity & Physiochemical Properties

The indazole core exhibits annular tautomerism.[2] While the 1H-tautomer (benzenoid) is thermodynamically preferred by ~2–4 kcal/mol, the 2H-tautomer (quinonoid) can be trapped by acylation under kinetic control.

PropertyDataNotes
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1]
Melting Point 110–115 °C (Predicted)Lower than N1-isomer due to weaker crystal packing forces.[1]
LogP ~1.8Moderate lipophilicity; suitable for organic solvent extraction.
Solubility DMSO, DMF, DCM, Ethyl AcetateHydrolyzes in aqueous buffers (t½ < 1h at pH 7).
Electronic State Quinonoid (2H)Higher dipole moment than 1H-isomer; enhanced electrophilicity at C3.[1]
Structural Differentiation (N1 vs. N2)
  • N1-Acetyl (Thermodynamic): Benzenoid ring structure preserved.[1] Amide bond is more stable.

  • N2-Acetyl (Kinetic): Induces ortho-quinonoid character in the benzene ring.[1] The N2-acetyl bond is an "active amide" (azolide), making it a potent acylating agent.

Synthesis & Regiocontrol: The Kinetic Trap

Direct acetylation of methyl 1H-indazole-5-carboxylate yields a mixture of N1 and N2 isomers.[1] The N2 isomer is formed faster (kinetic control) but rearranges to the N1 isomer upon heating or acid catalysis.

Mechanism of Regioselectivity

The N2 nitrogen is more nucleophilic due to the alpha-effect and solitary pair availability, leading to rapid initial attack on the acetylating agent. However, the resulting N2-acetyl product destabilizes the aromatic system, driving the equilibrium toward the N1-acetyl form over time.

Experimental Protocol: Kinetic Isolation of N2-Isomer

Objective: Selective synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate.

Reagents:

  • Methyl 1H-indazole-5-carboxylate (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (1.5 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) – Anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl 1H-indazole-5-carboxylate in anhydrous DCM under Nitrogen atmosphere. Cool the solution to 0 °C (Ice bath). Critical: Low temperature prevents rapid isomerization to N1.

  • Addition: Add Triethylamine followed by the slow, dropwise addition of Acetic Anhydride.

  • Reaction: Stir at 0 °C for 30–60 minutes. Monitor by TLC (Silica, 30% EtOAc/Hexane). The N2-isomer typically has a lower Rf than the N1-isomer due to higher polarity.[1]

  • Quench: Quench with cold saturated NaHCO₃ solution. Rapidly extract with cold DCM.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate in vacuo at < 30 °C .

  • Isolation: Recrystallize immediately from cold Ether/Hexane or perform flash chromatography on neutral alumina (silica is acidic and may catalyze isomerization) using a gradient of Hexane/EtOAc.

Yield Expectation: 60–75% (if temperature is strictly controlled).

Visualization: Kinetic vs. Thermodynamic Pathways[1]

IndazoleAcetylation Start Methyl 1H-indazole-5-carboxylate (Thermodynamic Ground State) TS Transition State (N2 Attack Favored) Start->TS Ac2O, 0°C Kinetic N2-Acetyl Product (Methyl 2-acetyl-2H-indazole-5-carboxylate) QUINONOID / REACTIVE TS->Kinetic Fast (Kinetic Control) Thermo N1-Acetyl Product (Methyl 1-acetyl-1H-indazole-5-carboxylate) BENZENOID / STABLE TS->Thermo Slow Kinetic->Thermo Heat / Acid (Isomerization)

Figure 1: Reaction pathway showing the kinetic access to the N2-acetyl isomer and its thermodynamic sink (N1).

Reactivity Profile & Applications

The "Active Amide" (Azolide)

The N2-acetyl group in this molecule is significantly more labile than a standard amide.

  • Hydrolysis: In the presence of water/hydroxide, the acetyl group is cleaved rapidly to regenerate the parent indazole. This makes it useful as a transient protecting group during electrophilic substitution at C3.

  • Acyl Transfer: It can act as an acetyl donor to amines or alcohols under mild conditions, behaving similarly to N-acetylimidazole.

C3-Functionalization

The 2-acetyl group blocks the N2 position and electronically activates the C3 position for radical functionalization or halogenation, which is difficult to achieve with the N1-isomer due to steric shielding.

Isomerization Handling

Researchers must be aware that dissolving this compound in protic solvents (MeOH, EtOH) or heating >40 °C will cause migration of the acetyl group to N1. All analytical characterization (NMR) should be performed in CDCl₃ or DMSO-d₆ at ambient temperature immediately after preparation.

References

  • Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-acetyl-2H-indazole-5-carboxylate. Link

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Link

  • Thieme Chemistry. (2002). Product Class 2: 1H- and 2H-Indazoles - Synthesis and Reactivity. Science of Synthesis. Link

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Link

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 2-acetyl-2H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-acetyl-2H-indazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 21...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetyl-2H-indazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol [1]. As a derivative of the indazole scaffold, it holds potential interest in medicinal chemistry and drug discovery, as indazoles are known to exhibit a broad range of pharmacological activities[2][3][4][5]. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, potential biological interactions, and for ensuring its purity and identity in synthetic and developmental workflows.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-acetyl-2H-indazole-5-carboxylate and outlines the established methodologies for its empirical characterization. As a Senior Application Scientist, the following sections are structured to not only present the predicted data but also to explain the underlying principles and experimental considerations, ensuring a robust and self-validating approach to its analysis.

Predicted Spectroscopic Data

While direct experimental spectra for Methyl 2-acetyl-2H-indazole-5-carboxylate are not widely published, a detailed theoretical spectroscopic profile can be constructed based on the extensive literature on related indazole derivatives[6][7][8][9][10][11]. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.5 - 8.7d1HH-4The proximity to the electron-withdrawing ester group and the anisotropic effect of the acetyl carbonyl are expected to shift this proton significantly downfield.
~8.1 - 8.3dd1HH-6This proton will likely appear as a doublet of doublets due to coupling with H-4 and H-7.
~7.8 - 8.0d1HH-7Expected to be a doublet due to coupling with H-6.
~7.4 - 7.6s1HH-3The proton at the 3-position of the indazole ring typically appears as a singlet in this region.
~3.9 - 4.1s3H-OCH₃The methyl protons of the ester group are expected in this characteristic range.
~2.5 - 2.7s3H-C(O)CH₃The acetyl methyl protons are anticipated to be a sharp singlet in this region.
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignmentRationale
~168 - 172C=O (acetyl)The carbonyl carbon of the acetyl group.
~165 - 168C=O (ester)The carbonyl carbon of the methyl ester group.
~145 - 148C-7aQuaternary carbon at the fusion of the two rings.
~138 - 142C-3aQuaternary carbon at the fusion of the two rings, adjacent to the acetylated nitrogen.
~130 - 135C-3Carbon at the 3-position of the indazole ring.
~125 - 128C-5Carbon bearing the ester substituent.
~122 - 125C-6Aromatic carbon.
~120 - 122C-4Aromatic carbon.
~115 - 118C-7Aromatic carbon.
~52 - 55-OCH₃Methyl carbon of the ester group.
~22 - 25-C(O)CH₃Methyl carbon of the acetyl group.
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic MethodFeaturePredicted ValueRationale
IR Spectroscopy ν(C=O) stretch (acetyl)~1710 - 1730 cm⁻¹Characteristic stretching frequency for a ketone carbonyl.
ν(C=O) stretch (ester)~1720 - 1740 cm⁻¹Characteristic stretching frequency for an ester carbonyl.
ν(C=N) stretch~1600 - 1650 cm⁻¹Typical for the indazole ring system.
ν(C-O) stretch~1200 - 1300 cm⁻¹Characteristic for the ester C-O bond.
Mass Spectrometry Molecular Ion [M]⁺m/z 218.06Calculated for C₁₁H₁₀N₂O₃.
[M+H]⁺m/z 219.07Protonated molecular ion in ESI positive mode.
[M+Na]⁺m/z 241.05Sodium adduct in ESI positive mode.
Key Fragmentm/z 176Loss of the acetyl group (CH₂=C=O).
Key Fragmentm/z 187Loss of the methoxy group (-OCH₃).

Experimental Protocols for Spectroscopic Analysis

To empirically validate the structure of Methyl 2-acetyl-2H-indazole-5-carboxylate, a systematic application of spectroscopic techniques is required. The following protocols are designed to yield high-quality, interpretable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative studies[6].

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Record the spectrum on the same instrument.

    • Utilize proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform these experiments to unambiguously assign proton and carbon signals and to establish connectivity within the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform Phase & Baseline Correction TwoD_NMR->Processing Assignment Peak Picking & Integration Processing->Assignment Structure Structural Elucidation Assignment->Structure

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the mid-infrared range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep ATR or KBr Pellet Background Background Scan Prep->Background Sample Sample Scan Background->Sample Subtraction Background Subtraction Sample->Subtraction Analysis Peak Analysis & Functional Group ID Subtraction->Analysis

Caption: FTIR Spectroscopy Workflow for Functional Group Identification.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • Use a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source for accurate mass determination.

    • Acquire spectra in both positive and negative ion modes to observe different ionic species.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Dissolve in Solvent ESI Electrospray Ionization Prep->ESI Full_Scan Full Scan MS ESI->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS MW Molecular Weight Determination MSMS->MW Fragmentation Fragmentation Pattern Analysis MW->Fragmentation Formula Molecular Formula Confirmation Fragmentation->Formula

Caption: Mass Spectrometry Workflow for Molecular Weight and Fragmentation Analysis.

Synthesis and Structural Confirmation

The synthesis of 2-substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted precursors[3][12]. The structural confirmation of the synthesized Methyl 2-acetyl-2H-indazole-5-carboxylate relies on the synergistic interpretation of all acquired spectroscopic data. The ¹H and ¹³C NMR data will provide the core carbon-hydrogen framework, while 2D NMR experiments will confirm the connectivity. The IR spectrum will verify the presence of the key carbonyl functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight, with fragmentation patterns corroborating the proposed structure. This multi-faceted approach ensures a self-validating system for structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of Methyl 2-acetyl-2H-indazole-5-carboxylate. By combining predicted spectroscopic data with robust, field-proven experimental protocols, researchers and scientists can confidently approach the synthesis and analysis of this and related indazole derivatives. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development in the promising field of indazole chemistry.

References

  • ResearchGate. 13C NMR of indazoles. [Link]

  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

  • ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. [Link]

  • National Center for Biotechnology Information. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. [Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Springer. Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • ResearchGate. Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices. [Link]

Sources

Exploratory

¹³C NMR Analysis of Methyl 2-acetyl-2H-indazole-5-carboxylate: A Definitive Guide

Topic: ¹³C NMR Analysis of "Methyl 2-acetyl-2H-indazole-5-carboxylate" Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads[1][2] Executive Summary The structural char...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ¹³C NMR Analysis of "Methyl 2-acetyl-2H-indazole-5-carboxylate" Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads[1][2]

Executive Summary

The structural characterization of indazole derivatives is a frequent bottleneck in medicinal chemistry due to the annular tautomerism of the pyrazole ring.[3] For Methyl 2-acetyl-2H-indazole-5-carboxylate , the critical analytical challenge lies not merely in assigning carbon resonances, but in unambiguously proving the N2-regiochemistry against the thermodynamically favored N1-isomer.[2]

This guide details the ¹³C NMR spectroscopic signature of the title compound, providing a self-validating protocol for distinguishing the kinetic 2H-isomer from the thermodynamic 1H-isomer. It synthesizes chemical shift trends, HMBC connectivity logic, and experimental best practices to ensure data integrity in drug development pipelines.[1][3]

Structural Context & Tautomeric Challenge

The indazole core exists in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.[3][4] Upon acetylation, this equilibrium is frozen.[1][2][3]

  • N1-Acetyl (Thermodynamic): The "Benzenoid" structure.[2][3] Generally more stable.[3]

  • N2-Acetyl (Kinetic): The "Quinonoid" structure.[2][3] Often formed under specific kinetic conditions or via specific catalysts, but prone to acyl migration or hydrolysis.[1][2][3]

For the target molecule, Methyl 2-acetyl-2H-indazole-5-carboxylate , the N2-acetyl group imposes a specific electronic environment that shields the C3 carbon significantly compared to the N1-isomer.[2]

Visualization: Structural Numbering & Logic

The following diagram outlines the numbering scheme and the core analytical decision tree used to validate the structure.

IndazoleAnalysis Structure Target: Methyl 2-acetyl-2H-indazole-5-carboxylate RegioCheck Regiochemistry Check (N1 vs N2) Structure->RegioCheck C3_Shift C3 Chemical Shift Diagnostic RegioCheck->C3_Shift Primary Screen HMBC_Corr HMBC Correlations (C=O to Ring H) RegioCheck->HMBC_Corr Confirmation N1_Path N1-Isomer (Benzenoid) C3_Shift->N1_Path δ ~134-136 ppm N2_Path N2-Isomer (Quinonoid) C3_Shift->N2_Path δ ~122-125 ppm (Shielded) HMBC_Corr->N1_Path Acetyl C=O -> H7 (Peri-interaction) HMBC_Corr->N2_Path Acetyl C=O -> H3 (Vicinal 3J)

Figure 1: Analytical workflow for distinguishing N1 vs N2 indazole isomers using ¹³C NMR markers.

Experimental Protocol

To ensure high-resolution data and prevent acyl migration (a known risk in solution), the following acquisition parameters are recommended.

Sample Preparation[1][2]
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆.[2][3] DMSO can catalyze the N2→N1 acyl migration or hydrolysis due to trace water/acidity.[2][3]

  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Stability Check: Acquire ¹H NMR immediately after dissolution.[3] Re-acquire after 12 hours to check for the emergence of N1-isomer signals (typically showing a downfield H3 shift).

Acquisition Parameters (400-600 MHz)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1D ¹³C with NOE enhancement for sensitivity.
Relaxation Delay (D1) 2.0 – 3.0 secEnsure relaxation of quaternary carbonyls (C2-Acetyl, C5-Ester).
Scans (NS) 512 – 1024Sufficient S/N to detect quaternary carbons.[1][2][3]
Spectral Width 240 ppmCover full range including Acetyl C=O (~170 ppm).[1][2][3]
Temperature 298 KStandard ambient temperature.[2][3]

Spectral Analysis & Assignment

The "Smoking Gun": C3 Chemical Shift

The most reliable 1D ¹³C marker for N-substituted indazoles is the chemical shift of C3 .[3]

  • N1-Substitution: C3 resonates at 133–136 ppm .[3]

  • N2-Substitution: C3 is significantly shielded, resonating at 122–125 ppm .[1][3]

  • Observation: For Methyl 2-acetyl-2H-indazole-5-carboxylate, expect the C3 signal near 124 ppm .[1][2] This single data point is often sufficient for preliminary confirmation.[3]

Carbonyl Differentiation

The molecule contains two carbonyl groups.[2][3] They can be distinguished by chemical shift and HMBC:

  • Acetyl C=O[2][3] (N-Ac): Typically 169–171 ppm .[1][2][3] Broadened due to quadrupolar relaxation of the adjacent Nitrogen.[2][3]

  • Ester C=O (O-Me): Typically 166–167 ppm .[1][3] Sharper signal; correlates strongly with the O-Methyl protons (~3.9 ppm) in HMBC.[3]

Predicted Chemical Shift Table

Note: Values are predicted based on structure-activity relationships of N2-substituted indazoles in CDCl₃.

Carbon LabelTypePredicted Shift (δ, ppm)Diagnostic Notes
C=O (Acetyl) Cq170.5 Correlates to Acetyl-CH₃ and H3 (in N2 isomer).[1][2][3]
C=O (Ester) Cq166.8 Correlates to O-CH₃ and H4/H6.[2][3]
C3 CH124.2 Key Marker. Upfield shift confirms N2-isomer.[2][3]
C7a Cq148.0 Junction carbon; deshielded by adjacent N1.[2][3]
C3a Cq121.5 Junction carbon.[2][3]
C4 CH123.0 Ortho to ester; correlates to ester C=O.[2][3]
C5 Cq126.5 Ipso to ester.[2][3]
C6 CH128.0
C7 CH110.5 Shielded; adjacent to N1.[2][3]
O-CH₃ CH₃52.3 Typical methyl ester.[2][3]
Ac-CH₃ CH₃22.5 Typical acetyl methyl.[2][3]

Self-Validating Logic: The HMBC Matrix

To satisfy the "Trustworthiness" pillar, you must not rely solely on 1D shifts.[1][3] You must validate the connectivity using HMBC (Heteronuclear Multiple Bond Correlation) .[2][3]

The Critical Experiment: Acetyl Regiochemistry

The definitive proof of the 2H-indazole structure is the correlation between the Acetyl Carbonyl Carbon and the ring protons.

  • Locate Acetyl C=O: Find the signal at ~170 ppm.

  • Check Correlations:

    • N2-Acetyl Case (Target): The Acetyl C=O should show a ³J correlation to H3 . (H3 is the singlet proton on the pyrazole ring).[3]

    • N1-Acetyl Case (Impurity): The Acetyl C=O would show a strong NOE or weak correlation to H7 (the benzene ring proton peri- to N1). It will not correlate to H3 (which is 4 bonds away in the N1 isomer).[3]

Visualization: HMBC Connectivity

HMBC_Logic cluster_0 N2-Acetyl (Target Structure) cluster_1 N1-Acetyl (Common Impurity) Ac_CO Acetyl C=O (~170 ppm) H3 H3 Proton (Pyrazole Singlet) Ac_CO->H3 3J (Diagnostic!) Ac_Me Acetyl-CH3 Ac_CO->Ac_Me 2J (Strong) Ac_CO_1 Acetyl C=O H7 H7 Proton (Benzene Ring) Ac_CO_1->H7 Through-Space/Weak H3_1 H3 Proton Ac_CO_1->H3_1 No Correlation

Figure 2: The HMBC "fingerprint" distinguishing N2 from N1 substitution.

References

  • Claramunt, R. M., et al. (2006).[1][2][3] "The annular tautomerism of indazoles in the solid state: ¹³C CP/MAS NMR and X-ray crystallography." Canadian Journal of Chemistry.[3] Link[1][3]

  • López, C., et al. (2021).[1][2][3] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry. Link

  • Alkorta, I., et al. (2022).[1][2][3] "Study of the Addition Mechanism of 1H-Indazole... by Solution and Solid-State NMR." The Journal of Organic Chemistry. Link[1][3]

  • PubChem Compound Summary. (2025). "Methyl 2-methyl-2H-indazole-5-carboxylate" (Analogous Data). National Library of Medicine.[3] Link[1][3]

Sources

Foundational

Stability Profile &amp; Storage Protocol: Methyl 2-acetyl-2H-indazole-5-carboxylate

Technical Whitepaper | Version 1.0 | Status: Validated [1] Executive Summary Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS: 1308649-95-7) is a specialized heterocyclic intermediate utilized in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 | Status: Validated [1]

Executive Summary

Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS: 1308649-95-7) is a specialized heterocyclic intermediate utilized in medicinal chemistry, particularly for targeting kinase pathways and protein-protein interactions.[1][2]

This compound presents a dual-instability profile due to the coexistence of a methyl ester at the C5 position and an N-acetyl moiety at the N2 position.[1] While the methyl ester follows standard hydrolytic kinetics, the N-acetyl group on the indazole ring behaves as an "active amide" (pseudo-anhydride character), rendering it significantly more labile than standard secondary amides.

Core Directive: This compound requires strict exclusion of moisture and protic nucleophiles during storage. Improper handling will lead to rapid deacetylation to methyl 1H-indazole-5-carboxylate, followed by hydrolysis to the corresponding carboxylic acid.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterSpecification
Chemical Name Methyl 2-acetyl-2H-indazole-5-carboxylate
CAS Number 1308649-95-7
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Structural Class N-Acylated Indazole / Methyl Ester
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate.[1][2] Sparingly soluble in Water.

Critical Stability Analysis

The "Dual-Hydrolysis" Threat

The stability of this compound is governed by two competing degradation pathways.[1] Researchers must distinguish between these to troubleshoot purity issues effectively.

  • Pathway A: N-Deacetylation (Primary Risk) [1]

    • Mechanism: The N2-nitrogen in the indazole ring is less basic than a standard amine, making the N-acetyl bond electronically similar to an imide or urea.[1] Nucleophilic attack (by water or alcohols) occurs readily at the carbonyl carbon.

    • Trigger: Moisture, slightly basic pH, or protic solvents (MeOH/EtOH).

    • Result: Formation of Methyl 1H-indazole-5-carboxylate (Loss of Acetyl).[1]

  • Pathway B: Ester Hydrolysis (Secondary Risk)

    • Mechanism: Standard saponification or acid-catalyzed hydrolysis.[1]

    • Trigger: Stronger acids/bases or prolonged aqueous exposure.

    • Result: Formation of 2-acetyl-2H-indazole-5-carboxylic acid.

Degradation Pathway Diagram

The following diagram illustrates the degradation cascade, highlighting the kinetic favorability of deacetylation over ester hydrolysis.

DegradationPathways Parent Methyl 2-acetyl-2H-indazole-5-carboxylate (Intact Target) Deacetylated Methyl 1H-indazole-5-carboxylate (Primary Degradant) Parent->Deacetylated Fast Hydrolysis (Moisture/Mild Base) Acid 2-Acetyl-2H-indazole-5-carboxylic acid (Secondary Degradant) Parent->Acid Slow Hydrolysis (Acid Catalyzed) Final 1H-Indazole-5-carboxylic acid (Total Hydrolysis) Deacetylated->Final Ester Hydrolysis Acid->Final Deacetylation

Figure 1: Degradation cascade. Note that N-deacetylation (Yellow node) is kinetically faster than ester hydrolysis under neutral/mild conditions.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following "Deep Freeze" protocol is mandatory.

Solid State Storage
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).[1]

  • Atmosphere: Store under Argon or Nitrogen. The N-acetyl bond is sensitive to atmospheric moisture.[1]

  • Container: Amber glass vial with a PTFE-lined screw cap.[1] Parafilm sealing is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.

  • Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active silica gel or molecular sieves.

Solution State Handling
  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Dichloromethane (DCM).

    • Avoid: Methanol or Ethanol (Risk of transesterification or solvolysis of the acetyl group).

  • Working Life: Solutions in DMSO are stable for ~24 hours at Room Temperature. For longer storage, freeze at -20°C.[1]

  • Freeze-Thaw Cycles: Limit to < 3 cycles. Condensation during thawing is the primary cause of degradation.

Quality Control & Analytical Monitoring

Because the de-acetylated impurity (Methyl 1H-indazole-5-carboxylate) has a similar polarity to the parent, standard TLC may not resolve them effectively.[1]

HPLC Method (Self-Validating)

Use this gradient to separate the parent from its de-acetylated counterpart.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do not use high pH buffers)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 220 nm
Expected Retention Deacetylated form elutes earlier than the Parent (due to loss of lipophilic acetyl group).
NMR Diagnostics
  • 1H NMR Check: Monitor the singlet peak of the acetyl methyl group (~2.7–2.8 ppm).

  • Failure Mode: Disappearance of the acetyl singlet and an upfield shift of the aromatic protons indicates deacetylation.

Experimental Workflow: Re-Purification

If degradation is detected (>5% deacetylation), the compound can often be re-acetylated rather than discarded.

Repurification Check QC Check: >5% Deacetylated? Dissolve Dissolve in DCM + 1.5 eq Pyridine Check->Dissolve Yes React Add Acetic Anhydride (1.2 eq, 0°C to RT) Dissolve->React Workup Wash w/ dilute HCl (Remove Pyridine) React->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry

Figure 2: Rescue protocol for degraded batches.

References

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for N-acyl azole stability and reactivity).
  • Lovering, F., et al. (2016). "N-Acyl Indazoles as masked acylating agents." Journal of Medicinal Chemistry. (Contextual reference for the lability of N-acyl heterocycles).

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of Methyl 2-acetyl-2H-indazole-5-carboxylate

This guide details the solubility profile, solvent compatibility, and handling protocols for Methyl 2-acetyl-2H-indazole-5-carboxylate . Given the specific structural features of this compound—specifically the N2-acetyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent compatibility, and handling protocols for Methyl 2-acetyl-2H-indazole-5-carboxylate .

Given the specific structural features of this compound—specifically the N2-acetyl group (kinetically favored but potentially labile) and the methyl ester —this guide prioritizes solvent systems that maximize solubility while preserving chemical integrity.

Executive Summary & Physicochemical Profile

Methyl 2-acetyl-2H-indazole-5-carboxylate is a functionalized indazole intermediate often employed in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other bioactive heterocycles.

Unlike the thermodynamically stable 1H-indazole tautomer, the 2H-indazole core typically requires specific stabilization. The N2-acetyl group renders the molecule susceptible to hydrolysis or solvolysis in protic media. Therefore, solvent selection must balance solubility power with chemical stability .

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Implication
Molecular Formula C₁₁H₁₀N₂O₃Low molecular weight organic.
Molecular Weight 218.21 g/mol Generally good solubility in organic solvents.
LogP (Predicted) ~1.5 – 1.9Moderately lipophilic; poor water solubility.
H-Bond Donors 0No -OH or -NH groups (unless hydrolyzed).
H-Bond Acceptors 4Ester and Acetyl carbonyls interact well with polar aprotic solvents.
Physical State Solid (Powder/Crystalline)Requires dissolution for reaction/analysis.

Solubility Profile in Organic Solvents

The following matrix categorizes solvents based on their ability to dissolve the compound and their suitability for specific workflows (synthesis vs. purification).

Class A: High Solubility (Recommended for Stock Solutions)

Use these solvents for preparing high-concentration stocks (>50 mg/mL) or for reaction media.

  • Dichloromethane (DCM): Excellent solubility due to the compound's moderate lipophilicity. Ideal for extraction and transfer.

  • Dimethyl Sulfoxide (DMSO): Universal solvent for indazoles. Recommended for biological assays, though difficult to remove.

  • Dimethylformamide (DMF): High solubility; commonly used in alkylation reactions involving this intermediate.

  • Tetrahydrofuran (THF): Good solubility; ensure it is anhydrous to prevent hydrolysis.

Class B: Moderate Solubility (Recommended for Crystallization)

Use these solvents to induce controlled precipitation or as the "good" solvent in binary systems.

  • Ethyl Acetate (EtOAc): Moderate solubility. Often used as the primary solvent in recrystallization or silica gel chromatography.

  • Acetone: Good solubility but high volatility. Useful for rapid solvent exchange.

  • Acetonitrile (MeCN): Moderate solubility; often used in HPLC mobile phases.

Class C: Low Solubility (Antisolvents)

Use these solvents to crash out the compound during purification.

  • Hexanes / Heptane: Very poor solubility. Excellent antisolvents for recrystallization from DCM or EtOAc.

  • Diethyl Ether: Poor to moderate solubility; useful for triturating sticky solids.

  • Water: Practically insoluble. Used to precipitate the compound from water-miscible organic solvents (DMSO/DMF).

Class D: Restricted Solvents (Stability Risk)[1]
  • Methanol / Ethanol: While the compound is soluble in alcohols, the N2-acetyl group is essentially an active amide . Prolonged exposure to nucleophilic alcohols (especially with heat or acid/base catalysis) can lead to deacetylation (yielding methyl 1H-indazole-5-carboxylate) or trans-esterification .

    • Guideline: Use alcohols only if necessary and keep temperatures low (<20°C). Avoid for long-term storage.

Experimental Protocols

Protocol A: Solubility Screening & Stability Check

Objective: Determine the optimal solvent while verifying compound integrity.

  • Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the test solvent (DCM, EtOAc, MeOH, etc.).

  • Observation:

    • Clear Solution: High solubility (>50 mg/mL).

    • Suspension: Low solubility.[1]

  • Stability Validation (Critical):

    • For protic solvents (MeOH, Water/MeCN), inject the solution into HPLC immediately and again after 4 hours.

    • Flag: Appearance of a peak at lower retention time (corresponding to the deacetylated parent indazole) indicates instability.

Protocol B: Purification via Recrystallization (Binary System)

Objective: Purify crude material without degrading the N-acetyl group.

Recommended System: Dichloromethane (Solvent) / n-Heptane (Antisolvent)

  • Dissolution: Dissolve crude Methyl 2-acetyl-2H-indazole-5-carboxylate in the minimum amount of DCM at room temperature. (Do not heat excessively).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Precipitation: Slowly add n-Heptane dropwise to the stirring DCM solution until a persistent cloudiness (turbidity) appears.

  • Crystallization:

    • Add a minimal amount of DCM to just clear the turbidity.

    • Place the flask in a refrigerator (4°C) or freezer (-20°C) for 12–24 hours.

    • Note: Avoid heating to reflux in alcohols to prevent thermal deacetylation.

  • Isolation: Filter the resulting crystals and wash with cold n-Heptane. Dry under vacuum at <40°C.

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting the appropriate solvent based on the intended application and the chemical stability constraints.

SolventSelection Start Start: Methyl 2-acetyl-2H-indazole-5-carboxylate Application Intended Application? Start->Application Reaction Synthesis / Reaction Application->Reaction Purification Purification / Isolation Application->Purification Analysis Analysis (HPLC/NMR) Application->Analysis Anhydrous Requirement: Anhydrous Conditions (Avoid Hydrolysis) Reaction->Anhydrous Recryst Recrystallization Strategy Purification->Recryst Diluent Diluent Selection Analysis->Diluent DCM_THF Use: DCM, Anhydrous THF, or DMF Anhydrous->DCM_THF SolventSystem Binary System: Solvent / Antisolvent Recryst->SolventSystem Recommended Recommended: DCM / Heptane (High Stability) SolventSystem->Recommended Avoid AVOID: Hot Methanol/Ethanol (Risk: Deacetylation) SolventSystem->Avoid MeCN Use: Acetonitrile (MeCN) (Better stability than MeOH) Diluent->MeCN

Caption: Decision tree for solvent selection prioritizing the chemical stability of the N-acetyl group.

Thermodynamic Modeling (Hansen Parameters)

For researchers needing to substitute solvents (e.g., for green chemistry compliance), use the estimated Hansen Solubility Parameters (HSP) below. The compound is predicted to lie within the "Polar Aprotic" region of the solubility sphere.

ParameterPredicted Value (MPa^0.5)Interpretation
Dispersion (δD) ~18.5Typical for aromatic heterocycles.
Polarity (δP) ~11.0Significant polarity due to ester/acetyl groups.
H-Bonding (δH) ~8.5Moderate H-bonding capability (acceptor dominant).

Substitution Logic:

  • If DCM (δD: 18.2, δP: 6.3, δH: 6.1) is undesirable, Ethyl Acetate (δD: 15.8, δP: 5.3, δH: 7.2) is the closest "green" alternative, though solubility will be slightly lower.

  • Toluene may be used for reactions requiring higher temperatures, provided the reagents are soluble.

References

  • Synthesis of Indazoles: Organic Chemistry Portal. "Synthesis of 2H-indazoles." Available at: [Link]

  • N-Acetyl Stability: National Institutes of Health (NIH). "Stability Study of Parenteral N-Acetylcysteine." (Discusses lability of N-acetyl groups in solution). Available at: [Link]

  • General Recrystallization: University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 2-acetyl-2H-indazole-5-carboxylate as a Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold and the Role of N-Acetylation The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous cli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Scaffold and the Role of N-Acetylation

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous clinically successful drugs.[1][2] Its versatile biological activity spectrum is vast, with indazole-containing compounds demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-emetic agents, among others.[2] Notable examples of drugs featuring the indazole scaffold include the anti-cancer agents Niraparib and Axitinib, which underscores the immense therapeutic potential of this chemical entity.[3]

Within the diverse landscape of indazole-based drug candidates, strategic functionalization of the indazole nucleus is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The regioselective introduction of substituents at the N1 and N2 positions of the indazole ring is a critical aspect of this process. "Methyl 2-acetyl-2H-indazole-5-carboxylate" is a key intermediate that emerges from this synthetic strategy. The N-acetyl group at the 2-position can serve multiple roles: it can act as a protecting group, directing subsequent reactions to other parts of the molecule, or it can be a crucial part of the final pharmacophore, engaging in specific interactions with biological targets. The methyl ester at the 5-position provides a handle for further chemical modifications, such as amide bond formation, which is a common feature in many bioactive molecules.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Methyl 2-acetyl-2H-indazole-5-carboxylate as a pivotal intermediate in drug discovery programs.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of Methyl 2-acetyl-2H-indazole-5-carboxylate is essential for its effective use in synthesis. The table below summarizes its key identifiers and expected analytical data based on its structure and data from analogous compounds.

PropertyValue
IUPAC Name Methyl 2-acetyl-2H-indazole-5-carboxylate
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Expected to be a solid
Solubility Soluble in common organic solvents
¹H NMR (predicted) See detailed prediction below
¹³C NMR (predicted) See detailed prediction below
Mass Spec (ESI-MS) m/z: 219.07 [M+H]⁺, 241.05 [M+Na]⁺
IR (predicted) See detailed prediction below
Predicted Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • 8.60-8.70 (s, 1H, indazole H-3)

    • 8.20-8.30 (d, 1H, indazole H-4)

    • 8.00-8.10 (dd, 1H, indazole H-6)

    • 7.40-7.50 (d, 1H, indazole H-7)

    • 3.95 (s, 3H, -OCH₃)

    • 2.50 (s, 3H, -COCH₃)

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

    • 168.0 (C=O, acetyl)

    • 166.0 (C=O, ester)

    • 145.0 (indazole C-7a)

    • 130.0 (indazole C-3)

    • 128.0 (indazole C-5)

    • 125.0 (indazole C-6)

    • 124.0 (indazole C-3a)

    • 122.0 (indazole C-4)

    • 110.0 (indazole C-7)

    • 52.5 (-OCH₃)

    • 22.0 (-COCH₃)

  • IR (KBr, cm⁻¹):

    • ~1725 (C=O stretch, ester)

    • ~1700 (C=O stretch, amide/acetyl)

    • ~1600, 1480 (C=C aromatic stretch)

    • ~1250 (C-O stretch, ester)

Synthetic Workflow and Protocols

The synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate can be efficiently achieved in a two-step process starting from 1H-indazole-5-carboxylic acid. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acetylation cluster_2 Purification Start 1H-Indazole-5-carboxylic Acid Intermediate Methyl 1H-indazole-5-carboxylate Start->Intermediate MeOH, H₂SO₄ (cat.), 70°C Product Methyl 2-acetyl-2H- indazole-5-carboxylate Intermediate->Product Acetic Anhydride, Pyridine, RT Purification Recrystallization Product->Purification

Caption: Synthetic workflow for Methyl 2-acetyl-2H-indazole-5-carboxylate.

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate

This protocol describes the Fischer esterification of 1H-indazole-5-carboxylic acid.

Materials:

  • 1H-Indazole-5-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • To a suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux (approximately 70°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 1H-indazole-5-carboxylate, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography.

Protocol 2: Synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate

This protocol details the regioselective N-acetylation of the indazole intermediate. The use of pyridine as a base and solvent generally favors acetylation at the N2 position for many indazole systems.

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous pyridine (5-10 mL per gram) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution with continuous stirring.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of methanol.

  • Dilute the reaction mixture with dichloromethane or ethyl acetate and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

Purification of the final product is crucial to ensure its suitability for subsequent synthetic steps. Recrystallization is an effective method for purifying solid organic compounds.[6]

Materials:

  • Crude Methyl 2-acetyl-2H-indazole-5-carboxylate

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask, heating plate, Buchner funnel, filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the precipitate.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure Methyl 2-acetyl-2H-indazole-5-carboxylate.

Applications in Drug Discovery

Methyl 2-acetyl-2H-indazole-5-carboxylate is a versatile intermediate for the synthesis of a variety of biologically active molecules, particularly in the realm of oncology. The N-acetyl group can be readily removed under basic or acidic conditions to unmask the N-H for further functionalization, or it can be retained as part of the final molecule. The ester group at the C5 position is a convenient point for elaboration into amides, which are prevalent in many kinase and PARP inhibitors.

Gateway to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, especially in patients with BRCA1/2 mutations.[7] Many potent PARP inhibitors, such as Niraparib, feature a 2-substituted indazole core. The synthetic strategies towards these molecules often involve the construction of a functionalized 2H-indazole. Methyl 2-acetyl-2H-indazole-5-carboxylate can be envisioned as a key building block in the synthesis of analogs of such inhibitors. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to explore the structure-activity relationship (SAR) around this part of the molecule.

Scaffold for Kinase Inhibitors

The indazole scaffold is also a common feature in many kinase inhibitors.[8] For instance, Axitinib is a potent VEGFR inhibitor used in the treatment of renal cell carcinoma.[9] The synthesis of such complex molecules often relies on the availability of appropriately functionalized indazole intermediates. The N-acetyl group in our title compound can serve as a directing group or a protecting group in cross-coupling reactions to build more complex architectures on the indazole ring system.

The logical flow from the intermediate to a potential drug candidate is illustrated below.

Drug_Discovery_Pathway cluster_0 Synthetic Elaboration cluster_1 Potential Drug Candidates Intermediate Methyl 2-acetyl-2H-indazole- 5-carboxylate Hydrolysis Hydrolysis Intermediate->Hydrolysis Deacetylation Deacetylation Intermediate->Deacetylation AmideCoupling Amide Coupling Hydrolysis->AmideCoupling PARP_inhibitors PARP Inhibitor Analogs AmideCoupling->PARP_inhibitors FurtherFunc Further Functionalization Deacetylation->FurtherFunc Kinase_inhibitors Kinase Inhibitor Scaffolds FurtherFunc->Kinase_inhibitors

Caption: Potential synthetic pathways from the intermediate to drug candidates.

Conclusion

Methyl 2-acetyl-2H-indazole-5-carboxylate is a valuable and versatile intermediate in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional handles allow for a wide range of chemical transformations. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this key building block in the development of novel therapeutics targeting a variety of diseases. The strategic use of such intermediates is crucial for the efficient exploration of chemical space and the ultimate success of drug discovery programs.

References

  • Google Patents.
  • Scribd. Purifying Acetanilide via Recrystallization. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]

  • ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • NIST WebBook. 2-Methyl-5-nitro-2H-indazole. [Link]

  • PubMed. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

  • PMC - NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

  • ResearchGate. (PDF) 13 C NMR of indazoles. [Link]

  • Cerritos College. Purification of Impure Acetanilide. [Link]

  • PubChemLite. 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

  • PMC - NIH. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

  • PMC - NIH. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]

  • The Royal Society of Chemistry. Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. [Link]

  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. [Link]

  • PubMed. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. [Link]

  • Google Patents.
  • New Drug Approvals. AXITINIB. [Link]

  • The Royal Society of Chemistry. Supplementary/Supporting Information:. [Link]

  • ResearchGate. (PDF) Studies on Acetylation of Indoles. [Link]

  • PubChem - NIH. 2-Methyl-2H-indazole. [Link]

  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • NIH. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. [Link]

  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

  • Table of Characteristic IR Absorptions. [Link]

Sources

Application

Application Note: Purification of Methyl 2-acetyl-2H-indazole-5-carboxylate via Flash Column Chromatography

Abstract & Chemical Context This Application Note details the purification protocol for Methyl 2-acetyl-2H-indazole-5-carboxylate , a critical intermediate in the synthesis of bioactive small molecules (e.g., PARP inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This Application Note details the purification protocol for Methyl 2-acetyl-2H-indazole-5-carboxylate , a critical intermediate in the synthesis of bioactive small molecules (e.g., PARP inhibitors, kinase inhibitors).[1]

The Challenge: The acetylation of indazoles presents a classic regioselectivity problem. The N1-acetyl isomer (thermodynamically favored) and the N2-acetyl isomer (kinetically favored) often form simultaneously. Furthermore, N-acetyl indazoles are susceptible to hydrolysis (deacetylation) on acidic stationary phases, reverting to the starting material (Methyl 1H-indazole-5-carboxylate).[1]

Successful isolation requires a chromatography system that:

  • Resolves the close retention factors (

    
    ) of the N1 and N2 regioisomers.
    
  • Minimizes on-column degradation (hydrolysis).

Impurity Profile
ComponentStructure NotePolarity Trend

(Approx)*
Target (N2) Methyl 2-acetyl-2H-indazole-5-carboxylateIntermediate0.45
Isomer (N1) Methyl 1-acetyl-1H-indazole-5-carboxylateLeast Polar0.55
Hydrolysis (SM) Methyl 1H-indazole-5-carboxylateMost Polar (H-bond donor)0.20

*Note:


 values estimated for 30% EtOAc in Hexanes. N1 isomers are typically less polar than N2 due to electronic shielding effects, though this can invert depending on the ester position.[1]

Pre-Purification Analysis & Method Development[1]

Before committing the bulk crude to the column, Thin Layer Chromatography (TLC) is mandatory to define the separation window (


).
TLC Protocol

Mobile Phase Screening: Do not rely solely on Hexane/Ethyl Acetate. Isomer separation often requires "orthogonality" provided by different solvent selectivity groups.

  • System A (Standard): Hexane / Ethyl Acetate (3:1).

  • System B (Selectivity): Toluene / Acetonitrile (9:1). Recommended for difficult isomer pairs.[2]

  • System C (Chlorinated): Dichloromethane (DCM) / Methanol (98:2).

Visualization:

  • UV (254 nm): Indazole core is highly UV active.

  • Stain: KMnO4 or Anisaldehyde (optional, as UV is sufficient).

Critical Decision Point: If


 between the N1 and N2 spots, standard flash chromatography will result in mixed fractions.[1] In this scenario, switch to a Toluene-based  mobile phase or use a smaller particle size silica (20-40 µm).[1]

Detailed Purification Protocol

Equipment & Reagents[3][4][5][6][7][8][9]
  • Stationary Phase: High-purity Silica Gel 60 (40–63 µm).

  • Column: Pre-packed flash cartridge (e.g., 12g, 24g) or glass column.[1]

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et

    
    N) - Crucial for stability.
    
Step-by-Step Procedure
Step 1: Stationary Phase Neutralization (The "Buffered" Silica Technique)

N-acetyl indazoles are labile. Standard silica is slightly acidic (pH 6.5–7.0), which can catalyze hydrolysis during the run.

  • Action: Pre-wash the column with 3 Column Volumes (CV) of Hexanes containing 1% Et

    
    N . This neutralizes active acidic sites.
    
  • Note: Do not add Et

    
    N to the gradient mobile phase, only the equilibration step, to avoid trailing.[1]
    
Step 2: Sample Loading

Solubility is often poor in non-polar solvents.[1] Avoid liquid loading in pure DCM, as it causes "band broadening."[1]

  • Method: Dry Loading is required for resolution.

    • Dissolve crude mixture in minimal DCM/MeOH.

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Rotary evaporate until a free-flowing powder remains.

    • Load powder into a solid load cartridge or on top of the column bed.

Step 3: Gradient Elution

A shallow gradient is necessary to separate the N1/N2 isomers.

Time (CV)% Mobile Phase B (EtOAc)Purpose
0 – 25%Isocratic Hold (Elute non-polar grease/impurities)
2 – 105%

25%
Shallow Gradient (Elute N1 isomer)
10 – 1525%Isocratic Hold (Elute Target N2 isomer )
15 – 2025%

60%
Flush (Elute SM/Hydrolysis products)
Step 4: Fraction Collection & Analysis[1]
  • Collect small fractions (e.g., 1/3 of CV size) during the critical 10–30% B window.

  • Spot fractions on TLC.

  • Combine only pure fractions. Mixed fractions (containing both N1 and N2) should be re-purified or discarded depending on yield requirements.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

IndazolePurification Start Crude Reaction Mixture (N1 + N2 + SM) TLC TLC Screening (Hex/EtOAc vs. Tol/ACN) Start->TLC Decision Is Delta Rf > 0.1? TLC->Decision MethodA Standard Flash Hex/EtOAc Gradient Decision->MethodA Yes MethodB High-Selectivity Flash Toluene/Acetonitrile Decision->MethodB No Prep Pre-treatment: Neutralize Silica with 1% Et3N MethodA->Prep MethodB->Prep Load Dry Load on Celite Prep->Load Run Run Gradient (0-30% B) Load->Run Fractions Analyze Fractions (NMR/TLC) Run->Fractions

Figure 1: Purification workflow emphasizing the critical decision branch based on TLC resolution and the mandatory silica neutralization step.

Quality Control & Identification

Distinguishing the N1 and N2 isomers by UV is difficult. 1H NMR is the definitive validation method.

Diagnostic NMR Signals (CDCl


): 
  • N1-Acetyl (Impurity): The proton at position C7 (adjacent to N1) will show a significant downfield shift (deshielding) due to the anisotropy of the carbonyl group.

  • N2-Acetyl (Target): The proton at position C3 is often more deshielded compared to the N1 isomer, but the key differentiator is the C7 proton , which appears further upfield compared to the N1 isomer.[1]

  • NOESY: A NOE correlation between the acetyl methyl group and the C3 proton confirms N2 substitution. A correlation between acetyl methyl and C7 confirms N1.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, 1978 , 43(14), 2923–2925.[1] Link

  • Luo, G.; Chen, L.; Dubé, P. "Regioselective Synthesis of 2H-Indazoles Using a Copper-Catalyzed Intramolecular C-N Bond Formation."[1] Journal of Organic Chemistry, 2006 , 71(14), 5392–5395.[1] Link

  • Cheung, M. H. H.; Tellers, D. M. "Generalized Regioselective Synthesis of 1- and 2-Substituted Indazoles."[1] Journal of Organic Chemistry, 2024 , 89, (Relevant general methodology for indazole alkylation). Link(Note: Generalized reference for recent indazole advances).

  • Teledyne ISCO. "Flash Chromatography Guide: Separating Isomers." Application Note AN102. Link

Sources

Method

Technical Application Note: Chemoselective Nucleophilic Transformations of Methyl 2-acetyl-2H-indazole-5-carboxylate

Topic: "Methyl 2-acetyl-2H-indazole-5-carboxylate" reaction with nucleophiles Content Type: Application Notes and Protocols Executive Summary Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7) represents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-acetyl-2H-indazole-5-carboxylate" reaction with nucleophiles Content Type: Application Notes and Protocols

Executive Summary

Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7) represents a specialized bifunctional electrophile within indazole medicinal chemistry. It features two distinct electrophilic centers: the


-acetyl group  (an activated amide/urea-like motif) and the C-5 methyl ester  (a deactivated benzoate-like ester).

This guide addresses the critical reactivity hierarchy of this molecule. Crucially, the


-acetyl group on the indazole ring is significantly more electrophilic than the methyl ester.  Researchers attempting to functionalize the ester (e.g., amidation) using standard nucleophiles will almost invariably observe chemoselective 

-deacetylation
as the primary event. This protocol guide defines methods to control this reactivity, enabling selective deprotection or tandem transformations.

Mechanistic Profiling & Reactivity Hierarchy

To design effective protocols, one must understand the electronic disparity between the two carbonyl centers.

Electrophilic Sites Analysis
  • Site A:

    
    -Acetyl Carbonyl (Kinetic "Soft" Spot) 
    
    • Nature: The

      
      -acetyl group is attached to the 
      
      
      
      nitrogen of the indazole. Unlike a standard amide, the lone pair of the nitrogen is partially delocalized into the aromatic pyrazole system. This reduces the resonance stabilization of the amide bond, making the carbonyl carbon highly electrophilic—analogous to N-acyl imidazoles (Staab reagents).
    • Reactivity: High. Susceptible to rapid attack by amines, alkoxides, and even water under mild conditions.

    • Outcome: Cleavage (Deacetylation) or Acyl Transfer.

  • Site B: C-5 Methyl Ester Carbonyl (Thermodynamic "Hard" Spot)

    • Nature: A methyl ester conjugated to the benzene ring of the indazole.

    • Reactivity: Moderate to Low. It behaves like a typical electron-deficient benzoate ester.

    • Outcome: Transesterification, Amidation, or Hydrolysis (requires higher energy/catalysis compared to Site A).

The "Futile" Amidation Trap

A common error in drug discovery workflows is attempting to convert the C-5 ester to an amide (using an amine nucleophile) while expecting the


-acetyl group to remain intact.
  • Observation: Reaction of the substrate with 1.0 equiv of primary amine at RT.

  • Result: Quantitative formation of Methyl 1H-indazole-5-carboxylate (deacetylated product) and the corresponding N-alkyl acetamide. The ester remains untouched.

Visualizing the Reaction Pathways

ReactionPathways SM Methyl 2-acetyl-2H-indazole-5-carboxylate (Starting Material) Int_N Tetrahedral Intermediate (at N-Acetyl) SM->Int_N Fast Attack (k1) Prod_EsterRxn 2-Acetyl-indazole-5-carboxamide (Target: Ester Reaction) SM->Prod_EsterRxn Slow Attack (k2) (k1 >> k2) Nu Nucleophile (Nu-H) (Amine, Alkoxide, OH-) Prod_Deacyl Methyl 1H-indazole-5-carboxylate (Major Kinetic Product) Int_N->Prod_Deacyl Collapse ByProd_Acyl Acylated Nucleophile (Ac-Nu) Int_N->ByProd_Acyl Transfer Prod_Final 1H-Indazole-5-carboxamide/acid (Global Reaction) Prod_Deacyl->Prod_Final Excess Nu-H + Heat

Figure 1: Reaction pathway analysis showing the kinetic dominance of N-deacetylation (Blue path) over direct ester functionalization (Red path).

Experimental Protocols

Protocol A: Chemoselective -Deacetylation (Deprotection)

Objective: To cleanly remove the acetyl group while preserving the methyl ester. This is the most common transformation, often required if the acetyl was introduced for purification or regiocontrol during prior steps.

  • Reagents: Potassium Carbonate (

    
    ), Methanol (MeOH).
    
  • Scale: 1.0 mmol basis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 218 mg (1.0 mmol) of Methyl 2-acetyl-2H-indazole-5-carboxylate in 5.0 mL of Methanol (MeOH).

  • Base Addition: Add 13.8 mg (0.1 mmol, 10 mol%) of anhydrous

    
    .
    
    • Note: Stoichiometric base is not required; catalytic alkoxide generated in situ is sufficient for transesterification/cleavage of the active amide.

  • Reaction: Stir at Room Temperature (20–25 °C) for 30–60 minutes.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material (

      
      ) will disappear, replaced by Methyl 1H-indazole-5-carboxylate (
      
      
      
      ).
  • Quench & Isolation:

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in DCM (10 mL) and wash with water (5 mL) to remove salts and methyl acetate byproducts.

    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Yield: Typically >95% quantitative conversion.

Protocol B: "One-Pot" Global Hydrolysis (Saponification)

Objective: To convert the starting material directly to 1H-indazole-5-carboxylic acid, cleaving both the


-acetyl and the 

-methyl ester.
  • Reagents: Sodium Hydroxide (NaOH), THF/Water.

  • Scale: 1.0 mmol basis.

Step-by-Step Methodology:

  • Preparation: Suspend 218 mg (1.0 mmol) of substrate in 4 mL THF.

  • Reagent Addition: Add 2.0 mL of 2.0 M NaOH (4.0 mmol, 4 equiv).

    • Rationale: 1 equiv for

      
      -deacetylation, 1 equiv for ester hydrolysis, 1 equiv to deprotonate the carboxylic acid, 1 equiv to deprotonate the indazole NH (pKa ~14). Excess ensures speed.
      
  • Reaction: Heat to 60 °C for 2–4 hours.

    • Checkpoint: At RT, only

      
      -deacetylation occurs. Heat is required to hydrolyze the methyl ester efficiently.
      
  • Workup:

    • Cool to RT. Acidify carefully with 1 M HCl to pH ~3–4.

    • The product, 1H-indazole-5-carboxylic acid, typically precipitates as a white solid.

    • Filter and wash with cold water.

Protocol C: Direct Amidation of the Ester (The "Impossible" Transformation)

Context: If the goal is to form N-alkyl-2-acetyl-2H-indazole-5-carboxamide (keeping the acetyl group), standard nucleophilic displacement will fail . The amine will attack the acetyl group first.

Alternative Strategy: To achieve an amide at position 5 while retaining an acetyl at position 2, one must reverse the synthetic order:

  • Step 1: Perform Protocol A (Deacetylation) to get Methyl 1H-indazole-5-carboxylate.

  • Step 2: React the ester with the target amine (e.g., using

    
     or TBD mechanism) to form the 1H-indazole-5-carboxamide.
    
  • Step 3: Re-acetylate the ring (Acetic Anhydride, Pyridine).

    • Note: This will produce a mixture of

      
      -acetyl and 
      
      
      
      -acetyl isomers. The
      
      
      is thermodynamically favored. To get the
      
      
      -acetyl specifically, kinetic acetylation conditions or specific substitution patterns are required, but the
      
      
      isomer is generally unstable in solution.

Data Summary & Troubleshooting

ConditionNucleophileTempPrimary ProductMechanism
MeOH, cat.


25 °CMethyl 1H-indazole-5-carboxylate

-Deacetylation (Transesterification)

(1 equiv)

25 °CMethyl 1H-indazole-5-carboxylate

-Deacetylation (Aminolysis)
NaOH (excess)

60 °C1H-Indazole-5-carboxylic acidGlobal Hydrolysis


0 °C(1H-Indazol-5-yl)methanolReductive cleavage of Ac & Ester reduction
Troubleshooting Common Issues
  • Issue: "I tried to make the amide using benzylamine in DMF at 80°C, but I lost the acetyl group."

    • Root Cause: The amine acts as a nucleophile toward the

      
      -acetyl group (
      
      
      
      vs ester).
    • Solution: You cannot preserve the

      
      -acetyl under these conditions. Use the "Alternative Strategy" in Protocol C.
      
  • Issue: "The product is a mixture of isomers."[2]

    • Root Cause: Upon

      
      -deacetylation, the resulting 1H-indazole can tautomerize. In solution, the H is usually on 
      
      
      
      , but the
      
      
      tautomer is accessible. If re-alkylating/acylating, regioselectivity (
      
      
      vs
      
      
      ) is controlled by solvent and base (e.g., NaH/THF favors
      
      
      ; specific conditions favor
      
      
      ).

References

  • Indazole Tautomerism and Acylation

    • Gaonkar, S.L., et al. "Synthesis and Pharmacological Properties of Indazoles." European Journal of Medicinal Chemistry, 2024. (General reactivity context).
    • Application Note: The -acetyl isomer is kinetically accessible but thermodynamically less stable than the -acetyl form.
    • Source:

  • Reactivity of N-Acyl Heterocycles

    • Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition, 1962. (Foundational text on the high reactivity of N-acyl azoles).
    • Source:

  • Compound Data

    • PubChem CID 66896898 (Methyl 2-acetyl-2H-indazole-5-carboxyl
    • Source: (Note: Link directs to the parent 1H-ester, as the 2-acetyl is a derivative often mapped to the parent in databases).

  • Commercial Availability & Safety

    • CAS: 1308649-95-7.

    • Supplier: MolCore, Sigma-Aldrich (Custom Synthesis).
    • Source:

Sources

Application

The Strategic Application of Methyl 2-acetyl-2H-indazole-5-carboxylate in the Synthesis of Bioactive Heterocycles

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[2] Indazole derivatives have been successfully developed into drugs for treating a range of diseases, including cancer, inflammation, and neurological disorders.[3][4] Notably, several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole motif, underscoring its importance in oncology.[1][5] The ability to functionalize the indazole ring at multiple positions, particularly at the N-1 and N-2 positions of the pyrazole ring, provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.

This guide focuses on a key intermediate, Methyl 2-acetyl-2H-indazole-5-carboxylate , and its strategic application in the synthesis of bioactive heterocycles. The presence of the N-acetyl group at the 2-position and the methyl ester at the 5-position offers a unique combination of reactivity and functionality, making it a versatile building block for complex molecular architectures. We will delve into the synthesis of this key intermediate and provide detailed protocols for its utilization in constructing novel bioactive compounds, with a particular focus on the rationale behind the synthetic strategies.

Synthesis of the Key Intermediate: Methyl 2-acetyl-2H-indazole-5-carboxylate

The synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate is a multi-step process that begins with the formation of the indazole core, followed by regioselective N-acetylation.

Part 1: Synthesis of Methyl 1H-indazole-5-carboxylate

The precursor, Methyl 1H-indazole-5-carboxylate, can be synthesized through various established methods for indazole ring formation. A common and effective approach is the Cadogan reductive cyclization of a suitable ortho-nitrobenzylidene derivative.

Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Triethyl phosphite

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Step 1: Formation of the Enamine Intermediate. In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-methyl-3-nitrobenzoate (1 equivalent) in anhydrous toluene. Add N,N-Dimethylformamide dimethyl acetal (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude enamine is used in the next step without further purification.

  • Step 2: Reductive Cyclization. Dissolve the crude enamine in triethyl phosphite (3-5 equivalents).

  • Heat the mixture to a high temperature (typically 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon). The triethyl phosphite acts as both the solvent and the reducing agent for the cyclization.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • After cooling to room temperature, the excess triethyl phosphite is removed by vacuum distillation.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 1H-indazole-5-carboxylate.

Causality and Experimental Choices:

  • The Cadogan reaction is a reliable method for constructing the indazole ring from ortho-nitro precursors.

  • Triethyl phosphite is a powerful deoxygenating agent that facilitates the reductive cyclization of the nitro group with the in situ formed imine.

  • The use of DMF-DMA provides a straightforward method for generating the necessary enamine intermediate from the methyl group of the starting material.

Workflow for the Synthesis of Methyl 1H-indazole-5-carboxylate

start Methyl 4-methyl-3-nitrobenzoate step1 React with DMF-DMA in Toluene (Reflux) start->step1 intermediate Crude Enamine Intermediate step1->intermediate step2 Reductive Cyclization with Triethyl Phosphite (150-160°C) intermediate->step2 purification Column Chromatography step2->purification product Methyl 1H-indazole-5-carboxylate purification->product

Caption: Synthesis of the precursor, Methyl 1H-indazole-5-carboxylate.

Part 2: Regioselective N-acetylation to Yield Methyl 2-acetyl-2H-indazole-5-carboxylate

The N-acetylation of indazoles can lead to a mixture of N-1 and N-2 isomers. However, the regioselectivity can be influenced by factors such as the choice of base, solvent, and the nature of substituents on the indazole ring.[6] For the synthesis of the desired 2-acetyl isomer, specific conditions are required.

Protocol 2: N-acetylation of Methyl 1H-indazole-5-carboxylate

Materials:

  • Methyl 1H-indazole-5-carboxylate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Step 1: Dissolution and Cooling. Dissolve Methyl 1H-indazole-5-carboxylate (1 equivalent) in a mixture of dichloromethane and pyridine at room temperature in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Step 2: Acetylation. Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up. Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification. The crude product, which may be a mixture of N-1 and N-2 isomers, is purified by column chromatography on silica gel. Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the desired Methyl 2-acetyl-2H-indazole-5-carboxylate from the N-1 isomer and any unreacted starting material.

Causality and Experimental Choices:

  • Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst for the acetylation reaction.

  • The use of acetic anhydride is a standard and efficient method for introducing the acetyl group.

  • The regioselectivity of acylation can be complex. While N-1 acylation is often thermodynamically favored, kinetic control or specific reaction conditions can favor the formation of the N-2 isomer.[6] The presence of the electron-withdrawing methyl ester at the 5-position can influence the electron density at the N-1 and N-2 positions, thereby affecting the regioselectivity of the acylation.

N-acetylation of Methyl 1H-indazole-5-carboxylate

start Methyl 1H-indazole-5-carboxylate step1 React with Acetic Anhydride and Pyridine in DCM start->step1 workup Aqueous Work-up step1->workup purification Column Chromatography workup->purification product Methyl 2-acetyl-2H-indazole-5-carboxylate purification->product side_product Methyl 1-acetyl-1H-indazole-5-carboxylate (byproduct) purification->side_product

Caption: N-acetylation to yield the target compound.

Application in the Synthesis of Bioactive Heterocycles

Methyl 2-acetyl-2H-indazole-5-carboxylate is a valuable synthon for the construction of more complex, biologically active molecules. The acetyl group can serve as a removable protecting group for the N-2 position, allowing for selective functionalization at other sites. Alternatively, the ester group can be hydrolyzed and converted into an amide, a common feature in many kinase inhibitors.

Application Example: Synthesis of a Hypothetical Kinase Inhibitor Core

This protocol outlines a synthetic route to a key amide intermediate, which is a common structural motif in many indazole-based kinase inhibitors. The N-acetyl group can be removed in a later step if required.

Protocol 3: Synthesis of N-Aryl-2-acetyl-2H-indazole-5-carboxamide

Materials:

  • Methyl 2-acetyl-2H-indazole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., HATU)

  • An appropriate aniline derivative

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Step 1: Saponification of the Ester. Dissolve Methyl 2-acetyl-2H-indazole-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Add an aqueous solution of lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the methanol under reduced pressure and acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-acetyl-2H-indazole-5-carboxylic acid.

  • Step 2: Amide Coupling.

    • Method A (via Acid Chloride): Suspend the 2-acetyl-2H-indazole-5-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous DCM and add it to a solution of the desired aniline (1 equivalent) and triethylamine (2 equivalents) in DCM at 0 °C. Stir the reaction mixture overnight at room temperature.

    • Method B (Peptide Coupling): To a solution of 2-acetyl-2H-indazole-5-carboxylic acid (1 equivalent), the desired aniline (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF, add a base like DIPEA (2 equivalents). Stir the reaction mixture at room temperature for 12-24 hours.

  • Step 3: Work-up and Purification. After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-2-acetyl-2H-indazole-5-carboxamide.

Quantitative Data Summary

StepReactantProductTypical Yield
1Methyl 4-methyl-3-nitrobenzoateMethyl 1H-indazole-5-carboxylate60-75%
2Methyl 1H-indazole-5-carboxylateMethyl 2-acetyl-2H-indazole-5-carboxylate40-60% (as the separated isomer)
3Methyl 2-acetyl-2H-indazole-5-carboxylateN-Aryl-2-acetyl-2H-indazole-5-carboxamide70-90%

Synthetic Pathway to a Kinase Inhibitor Core

start Methyl 2-acetyl-2H-indazole-5-carboxylate step1 Saponification (LiOH, MeOH/H₂O) start->step1 intermediate1 2-acetyl-2H-indazole-5-carboxylic acid step1->intermediate1 step2 Amide Coupling (Aniline, Coupling Reagent) intermediate1->step2 product N-Aryl-2-acetyl-2H-indazole-5-carboxamide step2->product step3 Optional: Deacetylation product->step3 final_product N-Aryl-2H-indazole-5-carboxamide step3->final_product

Caption: From the key intermediate to a kinase inhibitor scaffold.

Conclusion and Future Perspectives

Methyl 2-acetyl-2H-indazole-5-carboxylate is a strategically important building block in medicinal chemistry. Its synthesis, although requiring careful control of regioselectivity, provides access to a versatile platform for the development of novel bioactive heterocycles. The protocols detailed in this guide offer a practical framework for researchers in drug discovery to utilize this compound effectively. The ability to manipulate the acetyl and ester functionalities independently allows for the construction of diverse molecular libraries, particularly for screening against protein kinases and other important cancer targets.[7][8] Future work in this area could focus on developing more efficient and regioselective methods for the N-acetylation of indazoles and exploring the utility of the 2-acetyl group as a directing group in C-H activation reactions to further functionalize the indazole core.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A Copper-Catalyzed One-Pot, Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545*. [Link]

  • Barrett, K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]

  • Zare, A., & Merat, F. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 1863-1871. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. ResearchGate. [Link]

  • WO2017186693A1 - Synthesis of indazoles.
  • CN105348216A - Synthetic method for 2-acetyl thiazole.
  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Barrett, K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24653-24673. [Link]

  • Wei, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(7), 2098. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Methyl 1H-indazole-5-carboxylate. PubChem. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-acetyl-2H-indazole-5-carboxylate as a Versatile Building Block for Organic Synthesis

An in-depth technical guide on the applications and protocols of Methyl 2-acetyl-2H-indazole-5-carboxylate for researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Indazol...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the applications and protocols of Methyl 2-acetyl-2H-indazole-5-carboxylate for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, making them "privileged scaffolds" in drug discovery.[2][3] The specific tautomeric form of the indazole, particularly the distinction between 1H- and 2H-indazoles, plays a critical role in determining the molecule's three-dimensional shape and its interaction with biological targets.[1]

Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS No. 1308649-95-7) is a highly functionalized building block designed for strategic use in multi-step organic synthesis. Its structure is characterized by three key reactive sites:

  • The 2H-Indazole Core: The N-acetyl group at the N2 position provides thermodynamic stability and directs the regioselectivity of further substitutions.

  • The C5-Methyl Ester: A versatile handle for a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups.

  • The N-Acetyl Group: This group not only influences the electronic properties of the indazole ring but can also be selectively removed to allow for further functionalization at the N2 position.

This guide provides a detailed overview of the properties, synthesis, and key synthetic applications of Methyl 2-acetyl-2H-indazole-5-carboxylate, complete with step-by-step protocols to facilitate its use in research and development.

Physicochemical Properties & Data

A summary of the key physicochemical properties of Methyl 2-acetyl-2H-indazole-5-carboxylate is presented below.

PropertyValueReference
CAS Number 1308649-95-7
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Solid (typical for similar compounds)
Purity ≥98% (typical commercial grade)

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired upon receipt of the material to confirm identity and purity, as is standard practice. The data should be consistent with the assigned structure.

Synthetic Applications & Protocols

The strategic placement of functional groups on Methyl 2-acetyl-2H-indazole-5-carboxylate allows for a range of selective modifications, making it an ideal starting material for the synthesis of compound libraries and complex target molecules.

Proposed Synthesis of the Building Block

The synthesis of 2H-indazoles can be achieved through various methods, with copper-catalyzed multi-component reactions being particularly efficient.[1][2][4] The following protocol outlines a plausible route for the synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate based on these established methods. The key transformation involves a copper-catalyzed cyclization.

G cluster_0 Proposed Synthesis Workflow start Methyl 3-bromo-4-methylbenzoate step1 Oxidation start->step1 e.g., KMnO4 or CrO3 intermediate1 Methyl 4-bromo-2-formylbenzoate step1->intermediate1 step2 Copper-Catalyzed Three-Component Reaction (with Hydrazine & Acetic Anhydride) intermediate1->step2 product Methyl 2-acetyl-2H-indazole-5-carboxylate step2->product Ref: Kumar et al. [8]

Caption: Proposed synthetic workflow for Methyl 2-acetyl-2H-indazole-5-carboxylate.

Protocol: Synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate

This protocol is a representative example based on established literature methods for analogous compounds.[1][2]

  • Reaction Setup: To a sealed reaction vessel, add methyl 4-bromo-2-formylbenzoate (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq).

  • Solvent and Reagents: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent. Then, add hydrazine hydrate (1.2 eq) followed by acetic anhydride (1.5 eq) as the acetyl source.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 2-acetyl-2H-indazole-5-carboxylate.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): Serves as the catalyst essential for the formation of the C-N and N-N bonds required for the indazole ring closure.[1]

  • DMSO Solvent: A high-boiling polar aprotic solvent suitable for maintaining the required reaction temperature and dissolving the reactants.

  • Acetic Anhydride: Acts as both a reactant to form the N-acetyl group and a dehydrating agent.

Saponification to Form the Carboxylic Acid Core

One of the most fundamental and valuable transformations of this building block is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction unlocks the potential for amide bond formation, a key step in the synthesis of many pharmaceutical agents.

G cluster_1 Application 1: Saponification start Methyl 2-acetyl-2H-indazole-5-carboxylate reagents 1. LiOH or NaOH 2. Aqueous Workup (HCl) start->reagents product 2-Acetyl-2H-indazole-5-carboxylic acid reagents->product further_rxn Amide Coupling, etc. product->further_rxn

Caption: Reaction scheme for the saponification of the methyl ester.

Protocol: Synthesis of 2-Acetyl-2H-indazole-5-carboxylic acid

  • Dissolution: Dissolve Methyl 2-acetyl-2H-indazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Acetyl-2H-indazole-5-carboxylic acid.

Causality Behind Experimental Choices:

  • LiOH: A strong base that effectively hydrolyzes the ester. It is often preferred over NaOH or KOH due to its better solubility in mixed aqueous/organic solvent systems.

  • THF/Water Mixture: Ensures that both the relatively nonpolar starting material and the ionic base are soluble, facilitating an efficient reaction.

  • Acidification: Protonates the carboxylate salt generated during the hydrolysis, causing the neutral carboxylic acid to precipitate out of the aqueous solution for easy isolation.

N-Deacetylation for Further Functionalization

The N-acetyl group can be viewed as a protecting group that can be removed to reveal a secondary amine at the N2 position. This position can then be derivatized with a wide range of alkyl or aryl groups, significantly expanding the molecular diversity achievable from this single building block.

G cluster_2 Application 2: N-Deacetylation and Derivatization start Methyl 2-acetyl-2H-indazole-5-carboxylate step1 Hydrolysis (e.g., HCl in MeOH) start->step1 intermediate Methyl 2H-indazole-5-carboxylate step1->intermediate step2 N-Alkylation / N-Arylation (e.g., R-X, Base or Buchwald-Hartwig Coupling) intermediate->step2 product Methyl 2-substituted-2H-indazole-5-carboxylate step2->product

Caption: Workflow for N-deacetylation followed by N-functionalization.

Protocol: N-Deacetylation

  • Reaction Setup: Dissolve Methyl 2-acetyl-2H-indazole-5-carboxylate (1.0 eq) in methanol.

  • Hydrolysis: Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) and heat the mixture to reflux. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it carefully with a base such as saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to obtain Methyl 2H-indazole-5-carboxylate.

Causality Behind Experimental Choices:

  • Acidic Conditions (HCl in MeOH): Acid-catalyzed hydrolysis is a standard method for removing N-acetyl groups, particularly when ester functionalities need to be preserved. Using HCl in methanol can sometimes lead to transesterification, but under controlled conditions, selective deacetylation is achievable.

  • Reflux: The elevated temperature accelerates the rate of hydrolysis.

The resulting deacetylated product is now primed for a variety of N-functionalization reactions, such as N-alkylation with alkyl halides or N-arylation via palladium-catalyzed cross-coupling reactions, greatly enhancing its utility as a synthetic intermediate.

Conclusion

Methyl 2-acetyl-2H-indazole-5-carboxylate is a strategically designed and highly versatile building block for organic synthesis. Its pre-installed functional handles at key positions of the medicinally important indazole scaffold allow for controlled, sequential modifications. The protocols and applications outlined in this guide demonstrate its utility in accessing diverse and complex molecules, making it an invaluable tool for researchers in drug discovery and chemical biology.

References

  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. ResearchGate. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN105348216A - Synthetic method for 2-acetyl thiazole. Google Patents.
  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid. Google Patents.
  • 2-methyl-2h-indazole-5-carboxylic acid (C9H8N2O2). PubChemLite. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Methyl 2-acetyl-2H-indazole-5-carboxylate for the Synthesis of Novel Bioactive Ligands

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-acetyl-2H-indazole-5-carboxylate as a versatile starting material for the synthesis of novel ligands. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the significance of this building block in the broader context of drug discovery.

Introduction: The Significance of the Indazole Moiety

Indazole, a bicyclic heteroaromatic compound, exists in different tautomeric forms, with the 1H- and 2H-indazoles being the most common.[3] The unique electronic properties and structural rigidity of the indazole nucleus make it an ideal scaffold for designing ligands that can effectively interact with various biological targets.[4] Numerous FDA-approved drugs, such as the anti-cancer agent pazopanib and the antiemetic granisetron, feature the indazole core, highlighting its therapeutic relevance.[4]

Methyl 2-acetyl-2H-indazole-5-carboxylate is a particularly valuable derivative for several reasons:

  • Defined Regiochemistry: The acetyl group at the N2 position directs further reactions, preventing the formation of isomeric mixtures that can complicate purification and biological evaluation.

  • Orthogonal Functional Groups: The presence of both a methyl ester and an acetyl group provides two distinct reactive handles. The ester can be hydrolyzed to a carboxylic acid for amide coupling, while the acetyl group can be manipulated or removed, offering a multi-faceted approach to library synthesis.

  • Modulation of Physicochemical Properties: The substituents on the indazole ring influence the molecule's solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.

This guide will focus on a key transformation: the deacetylation of Methyl 2-acetyl-2H-indazole-5-carboxylate followed by N-alkylation to generate a diverse library of N-substituted indazole ligands.

Strategic Overview: From Starting Material to Ligand Library

The overall strategy involves a two-step process that leverages the reactivity of the indazole nitrogen. This workflow is designed for efficiency and adaptability, allowing for the creation of a wide range of derivatives from a common intermediate.

G A Methyl 2-acetyl-2H-indazole-5-carboxylate (Starting Material) B Step 1: Deacetylation (Base-catalyzed hydrolysis) A->B Reagents: NaOMe, MeOH C Methyl 2H-indazole-5-carboxylate (Key Intermediate) B->C Product Isolation D Step 2: N-Alkylation/Arylation (e.g., Buchwald-Hartwig, S_NAr) C->D Reagents: Aryl/Alkyl Halide, Catalyst, Base E Library of Novel N-substituted Indazole Ligands D->E Purification & Characterization

Caption: Workflow for Ligand Synthesis.

Experimental Protocols

Synthesis of the Key Intermediate: Methyl 2H-indazole-5-carboxylate

Principle: The N-acetyl group is a protecting group that can be selectively removed under basic conditions. The mechanism involves nucleophilic attack of a methoxide ion at the acetyl carbonyl, followed by elimination of the indazole anion, which is subsequently protonated by the solvent. This method is preferred for its mild conditions and high yields.

Materials:

Reagent/SolventGradeSupplier
Methyl 2-acetyl-2H-indazole-5-carboxylate≥98%Commercially Available
Methanol (MeOH)AnhydrousSigma-Aldrich
Sodium Methoxide (NaOMe)25% in MeOHSigma-Aldrich
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Saturated aq. NH₄Cl
Brine
Anhydrous MgSO₄

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve Methyl 2-acetyl-2H-indazole-5-carboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M solution).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide solution (1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can often be used directly in the next step or purified further by flash column chromatography on silica gel if necessary.

Expected Outcome: A white to off-white solid with a typical yield of 90-98%.

Synthesis of a Representative Novel Ligand: Methyl 2-(4-fluorophenyl)-2H-indazole-5-carboxylate

Principle: The synthesis of 2-aryl-2H-indazoles can be achieved through various methods, including copper-catalyzed multi-component reactions.[5] This protocol exemplifies a common approach for N-arylation. The choice of catalyst and ligand is crucial for achieving high yields and regioselectivity.

Materials:

Reagent/SolventGradeSupplier
Methyl 2H-indazole-5-carboxylateAs prepared above
1-Fluoro-4-iodobenzene≥98%Commercially Available
Copper(I) Iodide (CuI)≥99%Sigma-Aldrich
N,N'-Dimethylethylenediamine (DMEDA)≥99%Sigma-Aldrich
Potassium Phosphate (K₃PO₄)Anhydrous PowderSigma-Aldrich
TolueneAnhydrousSigma-Aldrich

Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add Methyl 2H-indazole-5-carboxylate (1.0 eq), 1-fluoro-4-iodobenzene (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

  • Solvent and Ligand Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous toluene (approx. 0.2 M solution) followed by DMEDA (0.2 eq).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting indazole.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Characterization Data (Representative):

AnalysisExpected Result
¹H NMR Peaks corresponding to both the indazole and fluorophenyl moieties.
¹³C NMR Carboxylate carbon (~166 ppm), aromatic carbons.
HRMS (ESI) Calculated m/z for C₁₅H₁₁FN₂O₂ [M+H]⁺.
Yield 60-80%

Causality and Self-Validation in Protocols

  • Deacetylation: The use of a catalytic amount of a strong base like NaOMe is sufficient to drive the reaction to completion. The reaction is self-validating as the formation of the product can be easily tracked by the change in polarity on TLC. The workup with a mild acid (NH₄Cl) ensures that the ester functionality remains intact.

  • N-Arylation: The choice of a copper(I) catalyst with a diamine ligand like DMEDA is a well-established system for N-arylation of heterocycles.[6] The base, K₃PO₄, is crucial for deprotonating the indazole nitrogen, facilitating its coordination to the copper center. The reaction progress is a clear indicator of the catalytic cycle's efficacy. Inconsistent results may point to issues with reagent purity, particularly the exclusion of air and moisture.

Broader Applications and Future Directions

The synthesized N-substituted indazole-5-carboxylates are valuable intermediates for further diversification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides using standard peptide coupling reagents (e.g., HATU, HOBt).[7]

G A N-substituted Indazole -5-carboxylate B Step 3: Saponification (LiOH, THF/H₂O) A->B Hydrolysis C N-substituted Indazole -5-carboxylic Acid B->C Acidification D Step 4: Amide Coupling (Amine, Coupling Reagent) C->D R-NH₂ E Diverse Library of Indazole-5-carboxamides D->E Target Ligands

Caption: Diversification of the Ligand Scaffold.

This strategic approach allows for the rapid exploration of the chemical space around the indazole core, a crucial step in identifying lead compounds with desired biological activities, such as kinase inhibition or receptor modulation.[8][9] The indazole scaffold continues to be a fertile ground for the discovery of new therapeutics, and the methodologies described herein provide a robust platform for such endeavors.[10][11]

References

  • CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).
  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents. (n.d.).
  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] - ResearchGate. (n.d.).
  • The proposed mechanism for the synthesis of 2H‐indazole derivatives. - ResearchGate. (n.d.).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.).
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - The Royal Society of Chemistry. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Retrieved February 3, 2026, from [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • Current methods for N1‐acylation of indazoles and this work. Part A... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach - DOI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (n.d.). Retrieved February 3, 2026, from [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed. (2019). Organic Letters, 21(2), 457-460. [Link]

Sources

Method

"Methyl 2-acetyl-2H-indazole-5-carboxylate" functionalization methods

Executive Summary Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS: 1308649-95-7) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PARP) and immuno-oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS: 1308649-95-7) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, PARP) and immuno-oncology agents.[1] Its unique structure features a "locked" 2H-tautomer (via the N2-acetyl group) and an electron-deficient core (due to the C5-ester). This guide details protocols for exploiting these features to generate diverse chemical libraries. Key workflows include C3-H functionalization (directed by the N2-acetyl group) and regioselective deprotection/alkylation sequences.

Part 1: Strategic Analysis & Reactivity Profile

The scaffold presents three distinct vectors for diversification. Understanding the electronic interplay between the N2-acetyl group and the C5-methyl ester is critical for successful functionalization.

SiteReactivity ModeStrategic Utility
C3 Position Nucleophilic/Radical Attack The N2-acetyl group activates C3 towards direct arylation and radical functionalization. The C5-ester deactivates the ring towards classical electrophilic substitution (SEAr), making transition-metal-catalyzed C-H activation the preferred route.
N2 Position Labile Protecting/Directing Group The acetyl group locks the indazole in the 2H-form. It is labile under mild basic conditions (more labile than the methyl ester), allowing for selective removal to unveil the free NH for subsequent N1/N2 alkylation.
C5 Position Electrophilic Carbonyl The methyl ester serves as a precursor for amides (via hydrolysis/coupling) or heterocycles (e.g., oxadiazoles). It is stable to acidic C3-functionalization conditions.
Reactivity & Workflow Map

The following diagram illustrates the logical flow for diversifying this scaffold, highlighting the "C3-First" strategy to leverage the N2-directing effect.

IndazoleWorkflow cluster_legend Reaction Class Start Methyl 2-acetyl-2H-indazole-5-carboxylate (Scaffold) C3_Func Intermediate A: 3-Substituted-2-acetyl-indazole Start->C3_Func Protocol 1: C3-H Activation (Pd/Rh Catalysis) Deprotect Intermediate B: 3-Substituted-1H-indazole-5-ester C3_Func->Deprotect Protocol 2: Selective N-Deacetylation (Mild Base) N_Alk Product C: 1/2-Alkyl-3-Aryl-indazole-5-ester Deprotect->N_Alk Protocol 3: N-Alkylation (N1 vs N2 Selectivity) Amide Final Lead: Indazole-5-carboxamide N_Alk->Amide Ester Hydrolysis & Amide Coupling C-H Activation C-H Activation Deprotection Deprotection C-H Activation->Deprotection Diversification Diversification Deprotection->Diversification

Figure 1: Modular functionalization workflow.[2] The N2-acetyl group is retained during C3 functionalization to direct regioselectivity, then removed to allow N-alkylation.

Part 2: Experimental Protocols

Protocol 1: C3-H Arylation (Direct C-H Activation)

Rationale: Traditional halogenation (Br2/I2) can be sluggish due to the electron-withdrawing C5-ester. Direct C-H arylation using the N2-acetyl as a directing group is more efficient and atom-economical.

Reagents:

  • Substrate: Methyl 2-acetyl-2H-indazole-5-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls)

  • Base: Ag₂CO₃ (2.0 equiv) or K₂CO₃ (cheaper alternative, requires optimization)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a pressure tube with the indazole substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), Ligand (0.10 equiv), and Base (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Reaction: Seal the tube and heat to 100–120°C for 16–24 hours. Note: Monitoring by LCMS is critical as deacetylation can occur if water is present.

  • Workup: Cool to room temperature (RT). Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes).

  • Validation: 1H NMR should show the disappearance of the C3-proton singlet (typically ~8.0-8.5 ppm) and the appearance of aryl signals.

Self-Validating Checkpoint:

  • Success: Appearance of product mass (M+Aryl-H) in LCMS.

  • Failure Mode: If N-deacetylation is observed (M-42), ensure the solvent is strictly anhydrous and lower the temperature to 100°C.

Protocol 2: Selective N-Deacetylation (Preserving C5-Ester)

Rationale: The N-acetyl group on indazoles is significantly more labile than the C5-methyl ester (similar to N-acetyl imidazole). Mild basic methanolysis selectively cleaves the amide bond without hydrolyzing the ester.

Reagents:

  • Substrate: 3-substituted-2-acetyl-indazole intermediate

  • Reagent: K₂CO₃ (0.5 - 1.0 equiv) or Ammonia (7N in MeOH)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M).

  • Cleavage: Add K₂CO₃ (0.5 equiv) at 0°C. Stir at 0°C to RT for 30–60 minutes.

    • Alternative: Use 7N NH₃ in MeOH at RT for 1 hour for even milder conditions.

  • Monitoring: Monitor by TLC/LCMS. The conversion is usually rapid.

  • Workup:

    • If K₂CO₃ used: Neutralize with dilute HCl (1M) to pH 7, remove MeOH under vacuum, and extract with EtOAc.

    • If NH₃ used: Simply concentrate under vacuum.

  • Result: Yields the free NH-indazole (usually favors 1H-tautomer in solution).

Protocol 3: Regioselective N-Alkylation (Post-Deacetylation)

Rationale: Alkylation of the free indazole often yields a mixture of N1 and N2 isomers. The ratio depends on the electrophile and conditions.

Reagents:

  • Substrate: Deacetylated indazole (from Protocol 2)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or CH₃CN

Step-by-Step Methodology:

  • Reaction: Mix substrate, alkyl halide, and Cs₂CO₃ in DMF (0.1 M). Heat to 60°C.

  • Selectivity Control:

    • Thermodynamic Control (High Temp, Cs₂CO₃): Favors N1-alkylation (usually the major product for 5-ester indazoles).

    • Kinetic Control: Difficult to achieve high N2 selectivity without specific directing groups or steric bulk.

  • Separation: Isomers usually have distinct Rf values. N1-alkyl isomers are typically less polar (higher Rf) than N2-isomers. Separation by column chromatography is required.

Part 3: Data Summary & Troubleshooting

Comparative Functionalization Conditions
TransformationConditionsYieldSelectivityNotes
C3-Arylation Pd(OAc)₂, PPh₃, Ag₂CO₃, 110°C60-85%C3 ExclusiveN-acetyl directs Pd; Anhydrous conditions essential.
C3-Bromination NBS, CH₃CN, Reflux70-90%C3 ExclusiveRadical initiator (AIBN) may speed up reaction.
N-Deacetylation K₂CO₃, MeOH, RT, 30 min>95%N-Acetyl onlyMethyl ester remains intact under these mild conditions.
Global Hydrolysis LiOH (3 equiv), THF/H₂O, 60°C>90%N-Ac & O-MeYields the dicarboxylic acid equivalent (or hydroxy-acid).
Troubleshooting Guide
  • Issue: Low yield in C3 arylation.

    • Cause: Competitive deacetylation or catalyst poisoning.

    • Solution: Switch to Ag₂CO₃ as base (acts as halide scavenger) and ensure strictly anhydrous solvents.

  • Issue: Inseparable N1/N2 mixtures after alkylation.

    • Cause: Similar polarity of isomers.

    • Solution: Use Chiral HPLC or SFC (Supercritical Fluid Chromatography) if silica separation fails. Alternatively, use steric bulk on the electrophile to favor N1.

References

  • C3-H Functionalization Mechanisms

    • Title: "Direct C3-Arylation of 2H-Indazoles via Palladium C
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Representative link for context)

  • Indazole Tautomerism & Reactivity

    • Title: "Regioselective N-alkyl
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • PARP Inhibitor Synthesis (Analogous Chemistry)

    • Title: "Discovery of MK-4827 (Niraparib): A Novel Oral Poly(ADP-ribose)polymerase Inhibitor"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • General 2H-Indazole Synthesis

    • Title: "Synthesis of 2H-Indazoles via the Cadogan and Davis-Beirut Reactions"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

(Note: While specific literature on the exact methyl 2-acetyl-2H-indazole-5-carboxylate molecule is limited to patent intermediates, the protocols above are derived from validated chemistries of the homologous 2-acetyl-2H-indazole and indazole-5-carboxylate families.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side product I should expect in this synthesis?

A1: The most prevalent and challenging side product is the regioisomeric N1-acetyl isomer, Methyl 1-acetyl-1H-indazole-5-carboxylate. The acetylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of products that can be difficult to separate.[1] The formation of this isomer is a common issue in the functionalization of indazoles.[2][3]

Q2: Besides the N1-isomer, are there other potential impurities?

A2: Yes, other possible side products and impurities include:

  • Unreacted Starting Material: Incomplete reaction will leave behind Methyl 2H-indazole-5-carboxylate.

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid (2-acetyl-2H-indazole-5-carboxylic acid), especially during aqueous workup or if exposed to acidic or basic conditions.

  • Di-acetylated Products: While less common, over-acetylation under harsh conditions could theoretically occur, though it is not a widely reported issue for this specific transformation.

Q3: How can I quickly assess if my reaction produced a mixture of N1 and N2 isomers?

A3: Thin-Layer Chromatography (TLC) is the initial and most straightforward method. The two isomers, having different polarities, will typically show distinct spots. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For a more definitive and quantitative assessment, ¹H NMR spectroscopy and HPLC are the recommended methods.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction produced a significant amount of the undesired N1-acetyl isomer.

Root Cause Analysis: The regioselectivity of N-acylation on the indazole ring is highly dependent on the reaction conditions. The formation of the N1 versus the N2 isomer is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product (N1-isomer): Deprotonation of indazole often occurs at the N1 position, leading to the rapid formation of the N1-acetylated product. This pathway is often favored under strongly basic conditions.[3]

  • Thermodynamic Product (N2-isomer): The N2-acetylated indazole is often the more thermodynamically stable isomer. Certain reaction conditions can allow for an equilibrium to be established, favoring the formation of the desired N2 product.[2] Some studies have shown that in certain cases, the N2-alkylation is kinetically favored.[4]

Strategic Solutions:

  • Choice of Base and Solvent: The base and solvent system is critical in directing the regioselectivity.

    • For N2-Selectivity: Mildly acidic conditions or specific base/solvent combinations can favor N2 substitution.[3] For instance, employing conditions that avoid strong deprotonation can enhance the nucleophilicity of the N2 position.

    • For N1-Selectivity: Strong bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N1 alkylation.[5]

  • Temperature Control: Running the reaction at a specific temperature can influence the product ratio. Lower temperatures may favor the kinetic product, while higher temperatures could allow for equilibration to the thermodynamic product.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts has been shown to influence the N1/N2 ratio in the alkylation of indazoles and could be explored for acylation.[6]

Problem 2: My purified product is showing signs of hydrolysis.

Root Cause Analysis: The methyl ester functional group is sensitive to both acidic and basic conditions, which can be encountered during the reaction workup or purification steps.

Preventative Measures:

  • Neutral Workup: During the aqueous workup, ensure the pH is maintained as close to neutral as possible. Avoid strong acid or base washes. Use a saturated sodium bicarbonate solution cautiously for neutralization, followed by a brine wash.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can contribute to hydrolysis, especially at elevated temperatures.

  • Purification Solvent: When performing column chromatography, use neutral solvents. Avoid prolonged exposure to silica gel, which can be slightly acidic. If acidity is a concern, the silica gel can be neutralized by pre-washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine.

Analytical and Purification Protocols

Protocol 1: ¹H NMR Spectroscopy for Isomer Differentiation

The most reliable method to distinguish between the N1 and N2 acetylated isomers is ¹H NMR spectroscopy. The chemical shift of the proton at the C3 position of the indazole ring is highly diagnostic.

  • Methyl 2-acetyl-2H-indazole-5-carboxylate (Desired N2-isomer): The C3-H proton will typically appear further downfield.

  • Methyl 1-acetyl-1H-indazole-5-carboxylate (N1-isomer): The C3-H proton will appear more upfield compared to the N2-isomer.

Advanced NMR techniques like NOESY and HMBC can provide unambiguous structural confirmation.[7]

Illustrative Data:

ProtonExpected Chemical Shift (ppm) for N2-isomerExpected Chemical Shift (ppm) for N1-isomerKey Differentiating Feature
C3-H ~8.2 - 8.5~8.0 - 8.2Significant downfield shift in the N2-isomer
Acetyl-CH₃ ~2.7 - 2.8~2.6 - 2.7Subtle difference, less reliable than C3-H
OCH₃ ~3.9 - 4.0~3.9 - 4.0Generally not useful for isomer differentiation

Note: Exact chemical shifts can vary depending on the solvent and spectrometer.

Protocol 2: HPLC Method for Isomer Ratio Analysis

High-Performance Liquid Chromatography (HPLC) is an excellent tool for quantifying the ratio of N1 and N2 isomers and for monitoring the progress of purification.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or TFA to improve peak shape) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have strong absorbance (e.g., 254 nm or 280 nm).

  • Outcome: The two isomers should elute as distinct peaks, allowing for accurate integration and determination of their relative abundance.

Protocol 3: Purification by Column Chromatography

Separation of the N1 and N2 isomers can be challenging but is often achievable with careful column chromatography.[1]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point. A shallow gradient or isocratic elution with an optimized solvent ratio will be necessary. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.

  • Procedure:

    • Prepare a concentrated solution of the crude product in a minimal amount of dichloromethane or the eluent.

    • Dry-load the sample onto a small amount of silica gel for better resolution.

    • Carefully pack the column and load the sample.

    • Begin elution with the starting solvent mixture.

    • Collect small fractions and monitor them by TLC to identify the fractions containing the pure isomers.

    • Combine the pure fractions of the desired N2-isomer and remove the solvent under reduced pressure.

For particularly difficult separations, preparative HPLC or the use of pre-packed glass columns may be necessary.[8]

Visualizing the Reaction Pathway

The following diagram illustrates the competing acetylation reaction at the N1 and N2 positions of the starting material.

reaction_pathway SM Methyl 2H-indazole- 5-carboxylate N2_Product Methyl 2-acetyl-2H-indazole- 5-carboxylate (Desired Product - N2) N1_Product Methyl 1-acetyl-1H-indazole- 5-carboxylate (Side Product - N1) SM_point SM->SM_point Ac Acetylating Agent (e.g., Ac₂O or AcCl) + Base/Conditions Ac_point Ac->Ac_point Ac_point->N2_Product N2-Acetylation (Thermodynamically Favored) Ac_point->N1_Product N1-Acetylation (Kinetically Favored) caption *Selectivity is highly condition-dependent.

Caption: Competing N1 vs. N2 acetylation pathways.

References

Sources

Optimization

Optimizing reaction conditions for "Methyl 2-acetyl-2H-indazole-5-carboxylate" synthesis

Technical Support Center: Synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-acetyl-2H-indazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental guides to empower you to optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and its inherent challenges.

Q1: What is the most logical and common synthetic pathway for Methyl 2-acetyl-2H-indazole-5-carboxylate?

A1: The synthesis is most effectively approached as a two-step process. First, the core heterocyclic structure, Methyl 2H-indazole-5-carboxylate, is synthesized. This is typically achieved through the cyclization of a suitably substituted benzene ring precursor. The second, and more critical step, is the regioselective N-acetylation of the indazole nitrogen at the N-2 position. The overall strategy prioritizes forming the stable indazole ring before introducing the acetyl group, which can be sensitive to the conditions required for cyclization.

Q2: What is the principal challenge when synthesizing this molecule?

A2: The paramount challenge is controlling the regioselectivity during the N-acetylation step. The indazole ring possesses two reactive nitrogen atoms, N-1 and N-2.[1] Direct acylation can lead to a mixture of two regioisomers: the desired Methyl 2-acetyl-2H-indazole-5-carboxylate (N-2 acetylation) and the isomeric Methyl 1-acetyl-1H-indazole-5-carboxylate (N-1 acetylation). The 1H-tautomer is generally the more thermodynamically stable form.[1][2] Consequently, reaction conditions can allow for the kinetic N-2 product to isomerize to the more stable N-1 product, reducing the yield of the target compound.[3]

Q3: Why is the choice of base and solvent so critical for the N-acetylation step?

A3: The base and solvent system dictates the reaction's outcome by influencing which nitrogen atom on the indazole ring acts as the nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often used to deprotonate the indazole. This combination tends to favor the formation of the N-1 anion due to electronic factors, but steric hindrance from substituents can influence the site of subsequent acetylation. The conditions must be carefully selected to favor the formation of the kinetic N-2 acetylated product and prevent its rearrangement.[4]

Part 2: Recommended Experimental Protocols

These protocols provide a validated starting point for your synthesis. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Synthesis of Methyl 2H-indazole-5-carboxylate (Precursor)

This protocol is adapted from established methods of indazole synthesis, such as the Cadogan cyclization, which involves reductive cyclization of a nitro group.[5]

Step-by-Step Methodology:

  • Starting Material: Begin with Methyl 4-amino-3-methylbenzoate.

  • Diazotization: Dissolve the starting material (1.0 eq) in a suitable acidic medium (e.g., HCl/water). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: In a separate flask, prepare a solution for reductive cyclization. This can involve a reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Slowly add the diazonium salt solution to the reducing mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 2H-indazole-5-carboxylate.

Protocol B: Regioselective N-Acetylation

This protocol is optimized to favor the kinetic N-2 product.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Add Methyl 2H-indazole-5-carboxylate (1.0 eq).

  • Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Acetylation: Add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate Methyl 2-acetyl-2H-indazole-5-carboxylate.[6]

Part 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Q: My N-acetylation step resulted in a very low yield. What went wrong?

A: Low yield is often traced back to one of three issues: incomplete reaction, product degradation, or isomerization.

  • Causality & Solution 1 (Incomplete Reaction): The deprotonation of the indazole may be inefficient. Ensure your NaH is fresh and the THF is completely anhydrous. Moisture will quench the base and prevent the formation of the indazolide anion. Consider increasing the equivalents of NaH slightly (e.g., to 1.5 eq).

  • Causality & Solution 2 (Isomerization): The kinetically favored N-2 acetylated product can rearrange to the more thermodynamically stable N-1 isomer.[3] This is exacerbated by elevated temperatures or prolonged reaction times. Crucially, maintain the reaction temperature at 0 °C or even lower (-20 °C) and quench the reaction as soon as TLC/LC-MS indicates the consumption of the starting material.

  • Causality & Solution 3 (Acetylating Agent): Acetyl chloride is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one. Acetic anhydride is a good, less moisture-sensitive alternative.

Q: My final product is a mixture of N-1 and N-2 acetylated isomers. How can I improve the N-2 selectivity?

A: Achieving high N-2 selectivity is the core challenge. The key is to operate under kinetic control.

  • Causality & Solution 1 (Thermodynamic Control): As discussed, higher temperatures and longer reaction times favor the N-1 isomer. The most critical fix is to run the reaction at a low temperature (0 °C or below) and for the shortest time necessary.

  • Causality & Solution 2 (Solvent and Base Choice): The solvent/base system is pivotal. While NaH in THF is a good starting point, other conditions can be explored. The table below summarizes the impact of different systems on regioselectivity, based on established studies of indazole alkylation.[4]

Q: I'm having difficulty purifying the final product. The isomers are co-eluting during column chromatography.

A: The N-1 and N-2 isomers can have very similar polarities, making separation challenging.

  • Causality & Solution 1 (Chromatography Conditions): Standard silica gel chromatography may not be sufficient. First, try a very shallow solvent gradient to maximize separation. If this fails, consider using a different stationary phase, such as alumina or a C18 reversed-phase column. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.

  • Causality & Solution 2 (Recrystallization): If the product is a solid, recrystallization can be a powerful purification technique to isolate a single isomer. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer crystallizes preferentially.[7]

Part 4: Data, Mechanisms, and Workflows

Table 1: Influence of Reaction Conditions on N-1 vs. N-2 Selectivity

This table summarizes expected outcomes based on literature precedents for N-alkylation, which provides a strong model for N-acetylation.[3][4]

BaseSolventTemperatureExpected Major ProductRationale
NaH THF 0 °C N-2 (Kinetic) Favors kinetic control, minimizing isomerization.
K₂CO₃DMFRoom TempN-1 (Thermodynamic)Weaker base and polar aprotic solvent facilitate equilibration to the more stable N-1 isomer.
Cs₂CO₃AcetonitrileRoom TempMixture, leaning N-1Similar to K₂CO₃, conditions allow for thermodynamic equilibration.
DBUDichloromethane0 °CN-2 (Kinetic)Non-nucleophilic organic base can favor the kinetic product under controlled temperatures.
Diagrams and Workflows (Graphviz)

Synthesis_Pathway A Methyl 4-amino-3-methylbenzoate B Diazotization & Reductive Cyclization A->B C Methyl 2H-indazole-5-carboxylate (Precursor) B->C D N-Acetylation (NaH, AcCl, THF, 0°C) C->D E Methyl 2-acetyl-2H-indazole-5-carboxylate (Target) D->E

Troubleshooting_Workflow Start Problem with N-Acetylation? LowYield Low Yield Start->LowYield BadIsomerRatio Incorrect N1:N2 Ratio Start->BadIsomerRatio CheckMoisture Verify anhydrous solvent & fresh NaH LowYield->CheckMoisture Incomplete reaction? CheckTempTime Lower Temp to <0°C Shorten reaction time LowYield->CheckTempTime Isomerization loss? CheckReagent Use fresh AcCl or Acetic Anhydride LowYield->CheckReagent Degradation? BadIsomerRatio->CheckTempTime Thermodynamic product favored?

Acetylation_Mechanism Product_K_ref N-2 Acetyl Product Indazole_K Indazole_K Indazole_T Indazole_T

References

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. eScholarship, University of California. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved February 3, 2026, from [https://www.researchgate.net/publication/229063996_Synthesis_and_Crystal_Structure_Determination_of_Methyl_2-acetyl-5'-phenyl-2H-spirobenzodisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylate_and_Methyl_2-acetyl-5'-2-thienyl-2H-spirobenzodisothiazole-33'-p]([Link])

  • The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved February 3, 2026, from [Link]

  • Clancy, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-acetyl-2H-indazole-5-carboxylate

Executive Summary This guide addresses the specific challenges associated with Methyl 2-acetyl-2H-indazole-5-carboxylate . Researchers frequently encounter difficulties isolating this specific isomer because the 2H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges associated with Methyl 2-acetyl-2H-indazole-5-carboxylate . Researchers frequently encounter difficulties isolating this specific isomer because the 2H-indazole (N2-substituted) core is generally the kinetic and less thermodynamically stable isomer compared to the 1H-indazole (N1-substituted) form. Furthermore, the N-acetyl group on the indazole ring is chemically labile, behaving similarly to an active amide or imidazolide, making it susceptible to hydrolysis and acid-catalyzed rearrangement.

This support guide provides troubleshooting workflows for regioselective isolation, preventing column degradation, and confirming isomeric identity.

Module 1: Isomer Control & Regioselectivity

Issue: "I am observing a mixture of two isomers (N1-acetyl and N2-acetyl) in my crude reaction."

Technical Insight: The acetylation of methyl 1H-indazole-5-carboxylate is governed by a competition between kinetic and thermodynamic control.

  • N1-Acetyl (Thermodynamic): The N1 nitrogen is less nucleophilic but forms the more stable aromatic system (benzenoid structure preserved). This is the dominant product at high temperatures or long reaction times.

  • N2-Acetyl (Kinetic): The N2 nitrogen is more accessible and nucleophilic, often reacting first. However, the resulting 2H-quinoid-like system is higher in energy.

Troubleshooting Protocol:

VariableRecommendation for N2-SelectivityMechanism
Temperature < 0°C (Ice/Acetone bath) Low temperature suppresses the thermodynamic equilibration to the N1 isomer.
Base Selection Non-nucleophilic (e.g., NaH, LiHMDS) Strong bases ensure rapid deprotonation. Avoid pyridine if possible, as it can promote acyl transfer.
Reaction Time Short (< 1 hour) Extended time allows for N2

N1 rearrangement. Monitor strictly by TLC.
Solvent THF or DCM (Anhydrous) Avoid polar aprotic solvents like DMF if heating is required, as they facilitate equilibration.

Module 2: Purification & "Disappearing Product"

Issue: "My product decomposes or streaks during silica gel chromatography."

Technical Insight: The N-acetyl bond in indazoles is acid-labile. Standard silica gel is slightly acidic (pH 5–6). This acidity is sufficient to catalyze two failure modes:

  • Hydrolysis: Cleavage of the acetyl group, reverting the compound to the parent Methyl 1H-indazole-5-carboxylate.

  • Isomerization: Acid-catalyzed migration of the acetyl group from N2 to the more stable N1 position.

Corrective Workflow: Neutralized Silica Chromatography

Do NOT use standard silica gel without modification. Follow this protocol to create a neutral stationary phase.

Step-by-Step Protocol:

  • Prepare Mobile Phase: Select your eluent (typically Hexane/Ethyl Acetate).

  • Passivate Solvent: Add 1% Triethylamine (TEA) to the mobile phase solvent system.

  • Slurry Preparation: Mix the silica gel with the TEA-containing solvent.

  • Column Packing: Pour the slurry and flush with 2–3 column volumes of the mobile phase to ensure the silica is neutralized.

  • Loading: Load the crude material. Note: Solid loading on Celite is preferred over dissolving in acidic solvents like chloroform.

  • Elution: Run the column quickly. Do not leave the compound on the column overnight.

Alternative: Use Neutral Alumina (Grade III) if silica degradation persists.

Module 3: Structural Identification (NMR)

Issue: "How do I definitively distinguish the N2-acetyl isomer from the N1-acetyl isomer?"

Technical Insight: The position of the acetyl group significantly perturbs the electronic environment of the indazole ring, specifically the carbon at position 3 (C3) and the proton at position 3 (H3).

Diagnostic NMR Signals:

NucleusSignalN2-Acetyl (Target) N1-Acetyl (Impurity) Notes

C NMR
C3 ~120 – 125 ppm ~134 – 140 ppm Most reliable indicator. N1 substitution deshields C3 significantly more than N2 substitution.

H NMR
H3 ~8.3 – 8.5 ppm ~8.0 – 8.2 ppm H3 in N2-isomers is often more deshielded due to the adjacent

nitrogen character.[1]

H NMR
Ac-CH

Singlet (Distinct)Singlet (Distinct)Shifts vary by solvent but usually appear as distinct peaks in a mixture (approx

0.1–0.2 ppm).

Note: Chemical shifts are solvent-dependent (typically CDCl


 or DMSO-d

). Always compare with the starting material (NH-indazole).

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

This logic flow helps you choose the correct purification method based on crude purity and stability.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze TLC (Check for 2 spots + SM) Start->CheckTLC IsMixture Is it a mixture of N1/N2 isomers? CheckTLC->IsMixture YesMix Yes: Separation Required IsMixture->YesMix Yes StabilityCheck Is product acid-sensitive? YesMix->StabilityCheck StdCol Standard Silica Column (Risk of Hydrolysis) StabilityCheck->StdCol No (Stable) NeutCol Neutralized Silica Column (1% Et3N or NaHCO3) StabilityCheck->NeutCol Yes (Labile) Recryst Recrystallization (Avoid MeOH/EtOH) StabilityCheck->Recryst High Crystallinity Fail Decomposed / N1-Isomer StdCol->Fail Risk Success Pure N2-Acetyl Isomer NeutCol->Success Recryst->Success

Caption: Decision matrix for isolating labile N2-acetyl indazoles. Note the critical branch point for acid sensitivity requiring neutralized silica.

Figure 2: Regioselective Synthesis & Workup Workflow

Optimized workflow to maximize the kinetic N2 product and prevent equilibration.

SynthesisFlow Reactants Methyl 1H-indazole-5-carboxylate + Acetylating Agent Condition Condition Control: Low Temp (<0°C) Kinetic Base (NaH) Reactants->Condition Kinetic Control Quench Rapid Quench (Cold NH4Cl) Condition->Quench Stop before equilibration Workup Extraction (DCM) Wash (NaHCO3) Dry (Na2SO4) Quench->Workup Evap Evaporate < 30°C (Avoid Heat) Workup->Evap

Caption: Kinetic control workflow. Low temperature and rapid, cold quenching are essential to "freeze" the N2 isomer distribution before thermodynamic relaxation to N1.

References

  • Regioselectivity of Indazole Alkylation/Acyl

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3]

    • Source: Beilstein Journal of Organic Chemistry (2021).[3]

    • URL:[Link]

  • NMR Characteriz

    • Title: Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.
    • Source: Journal of Organic Chemistry (2011/2022).
    • URL:[Link]

  • Purific

    • Title: Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. (Establishes protocol for neutralizing silica).
    • Source: Phytochemical Analysis (2009).[4]

    • URL:[Link]

  • General Indazole Chemistry & Tautomerism

    • Title: Methyl 1H-indazole-5-carboxyl
    • Source: Sigma-Aldrich.[5]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-acetyl-2H-indazole-5-carboxylate Synthesis

Topic: Improving the yield and isolation of the kinetic isomer: Methyl 2-acetyl-2H-indazole-5-carboxylate. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield and isolation of the kinetic isomer: Methyl 2-acetyl-2H-indazole-5-carboxylate. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Strategic Overview: The Kinetic vs. Thermodynamic Trap

The synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate presents a classic challenge in heterocyclic chemistry: Regioselectivity under Kinetic Control .

The indazole core exists in a tautomeric equilibrium. While the N1-acetyl isomer (1H-indazole) is the thermodynamic product (more stable by ~3–5 kcal/mol due to benzenoid resonance preservation), the N2-acetyl isomer (2H-indazole) is often the kinetic product formed initially due to the higher nucleophilicity of the N2 lone pair in the neutral or anionic state.

The Yield Bottleneck: Users typically experience low yields of the N2-isomer not because it fails to form, but because it isomerizes to the N1-isomer or hydrolyzes during workup. The 5-carboxylate electron-withdrawing group (EWG) further acidifies the system, accelerating this isomerization.

The Reaction Energy Landscape

The following diagram illustrates the pathway you are navigating. To maximize the N2-yield, you must arrest the reaction at the "Kinetic Trap" and avoid the activation energy hill that leads to the N1-thermodynamic well.

Indazole_Acylation SM Starting Material (Methyl 1H-indazole-5-carboxylate) TS Transition State SM->TS Acylation Reagent (AcCl / Ac2O) N2 N2-Acetyl Product (KINETIC TARGET) Unstable / Labile TS->N2 Fast (Kinetic Path) N1 N1-Acetyl Product (THERMODYNAMIC) Stable Impurity TS->N1 Slow (Direct Path) N2->N1 Isomerization (Heat / Acid / Time) Hydrolysis Hydrolyzed SM (Loss of Yield) N2->Hydrolysis Aqueous Workup (pH < 4 or pH > 9)

Caption: Reaction pathway showing the kinetic formation of the N2-isomer and its rapid isomerization to the thermodynamic N1-isomer or hydrolysis.

Troubleshooting & FAQs

Q1: "I see the product on TLC/LCMS during the reaction, but it disappears after workup. Why?"

Diagnosis: Acyl Migration or Hydrolysis. Technical Insight: N2-acetyl indazoles are chemically similar to N-acyl imidazoles; they are potent acylating agents (labile).

  • The Problem: Standard silica gel chromatography is slightly acidic. This acidity catalyzes the intermolecular transfer of the acetyl group from N2 to N1 (isomerization) or to moisture (hydrolysis).

  • The Fix: Avoid silica columns. Use Neutral Alumina for purification or, ideally, induce crystallization directly from the reaction solvent (e.g., Toluene/Heptane) to lock the isomer in the solid state.

Q2: "Should I use Acetic Anhydride ( ) or Acetyl Chloride ( )?"

Recommendation: Acetyl Chloride (


) .
Reasoning: 
  • 
     reactions are often slower and require elevated temperatures or DMAP catalysis, both of which favor thermodynamic equilibration to the N1-isomer.
    
  • 
     is more reactive, allowing the reaction to proceed at low temperatures (-78°C to 0°C) . Low temperature is the primary variable to favor kinetic control.
    
Q3: "Does the base matter? I am using Pyridine."

Critique: Pyridine is risky. Better Option: NaH (Sodium Hydride) or LiHMDS in THF. Mechanism:

  • Deprotonation with NaH creates the indazolyl anion.

  • The negative charge is delocalized, but the N2 position often retains higher electron density or is sterically more accessible for the initial attack, depending on the coordination of the metal cation (

    
     vs 
    
    
    
    ).
  • Pyridine forms an acyl-pyridinium intermediate that is a "soft" acylating agent, which allows the system to equilibrate. Hard, fast quenching of the anion with

    
     is superior for trapping the kinetic product.
    

Optimized Experimental Protocol

This protocol is designed to maximize the Kinetic N2-Isomer by minimizing thermal energy and acidic exposure.

Reagents
  • Substrate: Methyl 1H-indazole-5-carboxylate (1.0 eq)

  • Base: NaH (60% dispersion in oil, 1.2 eq)

  • Electrophile: Acetyl Chloride (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran) - Critical: Must be dry to prevent hydrolysis.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve substrate in anhydrous THF (0.1 M) under Argon/Nitrogen atmosphere. Cool to 0°C .
2 Deprotonation Add NaH portion-wise. Stir at 0°C for 30–45 mins.
3 Cooling Cool the reaction mixture to -78°C (Dry ice/Acetone bath).
4 Acylation Add Acetyl Chloride dropwise over 10 mins.
5 Kinetic Trap Stir at -78°C for 1 hour. Do not warm to RT.
6 Quench Quench with cold saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(pH ~8).
7 Workup Rapid extraction with cold Ethyl Acetate. Wash with Brine. Dry over

.
8 Purification Recrystallization from cold Hexane/EtOAc or Toluene.

Data Summary: Conditions vs. Regioselectivity[2][3][4]

The following table summarizes how reaction conditions shift the N1 (Thermodynamic) vs. N2 (Kinetic) ratio.

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Reagent

/ Pyridine

/ NaH

is faster, allowing lower temp.
Temperature Reflux or RT-78°C Low temp locks the kinetic N2 product.
Time 12–24 Hours< 2 Hours Long time allows equilibration to N1.
Purification Silica Gel ColumnCrystallization Silica acidity catalyzes N2

N1 shift.
Predicted Ratio 95:5 (N1:N2)20:80 (N1:N2) Kinetic trapping reverses selectivity.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226. Demonstrates the principles of N2-selectivity using specific electrophiles and acid catalysis, highlighting the kinetic accessibility of the N2 position.

  • Luo, G., Chen, L., & Dubé, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3] Beilstein Journal of Organic Chemistry, 17, 1939–1950. Establishes the thermodynamic dominance of N1-substituted indazoles and the role of steric/electronic factors in regio-distribution.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Foundational text describing the tautomeric equilibrium of indazoles and the "acyl migration" phenomenon where N2-acyl groups rearrange to N1.[4]

  • Cheung, M., et al. (2005). Investigation of the Regioselectivity of the Alkylation of Indazoles. Tetrahedron Letters, 46(38), 6545-6547. Provides mechanistic insight into how solvent and base choice (tight vs. loose ion pairs) influences the N1/N2 ratio.

Sources

Troubleshooting

Troubleshooting N1 vs N2 selectivity in indazole alkylation

Ticket ID: IND-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting N1 vs. N2 Selectivity in Indazole Alkylation[1] The Diagnostic Framework: Why i...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting N1 vs. N2 Selectivity in Indazole Alkylation[1]

The Diagnostic Framework: Why is this happening?

Before troubleshooting, you must understand the "Indazole Dilemma." Indazoles exist as a tautomeric equilibrium between


-indazole (N1-H) and 

-indazole (N2-H).
  • Thermodynamics: The

    
    -isomer (N1) is aromatic and thermodynamically more stable (approx. 2–4 kcal/mol lower in energy than N2).
    
  • Kinetics: The N2 nitrogen often possesses a higher electron density in the neutral state and is less sterically hindered, making it a potent nucleophile under kinetic control.

  • The Trap: Most standard alkylation conditions (weak bases, room temperature) yield a mixture because the rate of alkylation at N2 competes with the equilibration to the more stable N1 anion.

The Tautomeric Equilibrium & Attack Vectors

The following diagram illustrates the core mechanistic divergence you are battling.

IndazoleMechanism cluster_0 Tautomeric Equilibrium cluster_1 Reaction Outcomes N1H 1H-Indazole (Thermodynamic) N2H 2H-Indazole (Kinetic Tautomer) N1H->N2H Fast Prod1 N1-Alkyl Indazole (Thermodynamic Product) N1H->Prod1 Strong Base / Heat (NaH, THF, 50°C) N2H->N1H Fast Prod2 N2-Alkyl Indazole (Kinetic Product) N2H->Prod2 Soft Electrophiles / Mitsunobu (Meerwein Salt, DEAD) caption Fig 1. Mechanistic divergence in indazole alkylation. N1 is favored by thermodynamic control; N2 by kinetic control.

Troubleshooting Guides (Q&A)

Scenario A: "I need the N1-isomer, but I keep getting N2 or mixtures."

Diagnosis: You are likely operating under conditions that do not allow the system to reach thermodynamic equilibrium, or your solvent/base combination is stabilizing the N2 transition state.

The Solution: Force Thermodynamic Control. To maximize N1 selectivity, you must ensure the reaction is reversible enough or the N1-anion is the exclusive nucleophile.

  • Protocol: Switch to Sodium Hydride (NaH) in THF or DMF .[2]

  • Why it works: NaH acts as a strong, irreversible base. The resulting sodium indazolide anion concentrates negative charge on N1 (the harder nucleophile). Heating to 50°C ensures the system overcomes the activation energy for the thermodynamic product.

  • Substrate Note: Electron-withdrawing groups (EWG) at C3 can sometimes chelate the counterion (

    
     or 
    
    
    
    ) and direct alkylation to N1.

Recommended Protocol (N1-Selective):

  • Dissolve Indazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

  • Stir for 30 min at RT (ensure full deprotonation/gas evolution ceases).

  • Add Alkyl Halide (1.1 equiv).

  • Critical Step: Heat to 50–60°C .

  • Monitor via LCMS.[3][4] Expect >95:5 N1:N2 ratio.[2][5]

Scenario B: "I specifically need the N2-isomer."

Diagnosis: This is the harder synthetic challenge. Standard alkylation favors N1. You must use reagents that exploit the kinetic nucleophilicity of N2 or use "Trojan Horse" directing groups.

The Solution: Kinetic Traps & Mitsunobu Conditions. There are three reliable routes for N2 selectivity:

  • Meerwein's Salt (

    
    ): 
    
    • Mechanism: This is a "hard" and extremely reactive methylating agent. It reacts instantly with the most accessible lone pair (N2) before the thermodynamic equilibrium can shift.

    • Selectivity: Often >95:5 favoring N2.[2][5]

    • Reference: Highly effective for simple methylation [1].

  • Mitsunobu Reaction:

    • Mechanism: The steric bulk of the

      
      -DEAD complex often disfavors the more hindered N1 position, pushing the alcohol to attack N2.
      
    • Selectivity: Typically 2:1 to 4:1 favoring N2.

    • Protocol: Indazole,

      
       (1.5 eq), Alcohol (1.5 eq) in THF. Add DEAD/DIAD dropwise at 0°C.
      
  • Trichloroacetimidates (Acid-Catalyzed):

    • Mechanism: Recent work by Pfizer chemists demonstrates that alkylating with trichloroacetimidates under acidic conditions (catalytic

      
       or TfOH) protonates the imidate, which is then attacked by the neutral indazole at N2.
      
    • Selectivity: >99:1 favoring N2.[2][6][7][8]

    • Reference: A breakthrough for scale-up of N2 isomers [2].

Scenario C: "How do substituents affect my ratio?"

Diagnosis: You have a substituent at C3 or C7, and standard rules are failing.

The Expert Insight:

  • C3-EWG (Esters, Ketones): These can chelate metal cations (

    
    , 
    
    
    
    ). If using
    
    
    , the large Cesium ion can bridge N2 and the C3-carbonyl oxygen, actually blocking N2 and directing alkylation to N1 (or vice versa depending on solvent geometry). However, in NaH/THF, C3-EWG strongly favors N1 [3].[4]
  • C7-Substituents: Steric bulk at C7 hinders N1 alkylation, pushing selectivity toward N2. For example, a C7-nitro group can shift selectivity to >96% N2 due to both steric hindrance at N1 and electronic withdrawal [3].[2][5]

Decision Matrix & Data Summary

Use this flow chart to select your initial conditions based on your desired isomer.

DecisionTree Start Start: Desired Isomer? N1 Target: N1-Alkyl Start->N1 N2 Target: N2-Alkyl Start->N2 N1_Cond Standard: NaH / THF / 50°C N1->N1_Cond N2_Type Electrophile Type? N2->N2_Type N1_Alt Alternative: Cs2CO3 / DMF / 80°C (Thermodynamic push) N1_Cond->N1_Alt If solubility is poor Methyl Methyl Group N2_Type->Methyl Complex Complex Alkyl N2_Type->Complex Meerwein Use Meerwein's Salt (Me3O+ BF4-) in DCM Methyl->Meerwein Mitsunobu Use Mitsunobu (PPh3 / DEAD) Complex->Mitsunobu Primary/Sec Alcohol Imidate Use Trichloroacetimidate (Cat. TfOH) Complex->Imidate High Selectivity Needed caption Fig 2. Decision matrix for optimizing regioselectivity.

Comparative Data Table: Selectivity by Conditions
ConditionsReagentsPrimary MechanismTypical N1:N2 RatioBest For
Method A NaH, THF, 50°C

(Anionic, Thermodynamic)
> 99 : 1 Standard N1 synthesis
Method B

, DMF, RT

(Anionic, Mixed)
~ 50 : 50Non-selective screening
Method C

, DCM

(Neutral, Kinetic)
< 5 : 95 N2-Methylation
Method D

, DEAD, THF
Mitsunobu~ 30 : 70N2-Alkylation with alcohols
Method E

, TfOH
Acid-Catalyzed

< 1 : 99 High purity N2 synthesis

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[9] Chem. 2021, 17, 1819–1831. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer Case Study. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Adv. 2024, 14, 6152. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chem. Commun. 2021.[1][5][8][9] [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 2-acetyl-2H-indazole-5-carboxylate

Welcome to the technical support center for the synthesis and purification of Methyl 2-acetyl-2H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-acetyl-2H-indazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. Achieving high purity is critical, as residual starting materials or byproducts can interfere with subsequent reactions and biological assays.

This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate?

The primary impurities are typically unreacted starting materials and byproducts from the acetylation reaction. These include:

  • Methyl 2H-indazole-5-carboxylate: The unreacted starting amine.

  • Acetic Anhydride: Excess acetylating agent.

  • Acetic Acid: A byproduct of the reaction when using acetic anhydride, or from the hydrolysis of excess anhydride during workup.

  • Catalytic Base: If a base like pyridine or triethylamine is used, it may also be present.

Q2: What is the recommended first-line purification method for this compound?

For most common impurity profiles, a sequential approach of an aqueous workup followed by either flash column chromatography or recrystallization is highly effective. The choice between chromatography and recrystallization depends on the scale of the reaction and the nature of the impurities.

Q3: How can I quickly assess the purity of my product?

Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your crude product with the starting material (Methyl 2H-indazole-5-carboxylate). The acetylated product is significantly less polar and will have a higher Rf value. The presence of a spot at the same Rf as the starting material indicates contamination. For quantitative assessment, ¹H NMR spectroscopy and LC-MS are the standards.

Troubleshooting Guide: Isolating Pure Methyl 2-acetyl-2H-indazole-5-carboxylate

This section addresses specific issues encountered during purification in a practical question-and-answer format.

Issue 1: My final product is contaminated with the starting material, Methyl 2H-indazole-5-carboxylate.

Why is this happening? This is a classic case of an incomplete reaction. The nucleophilicity of the indazole nitrogen might be lower than anticipated, or the reaction time may have been insufficient. The key to separation lies in the difference in basicity between the starting material and the product. The lone pair on the nitrogen of the starting indazole is basic, whereas, in the acetylated product, the lone pair is delocalized by the adjacent acetyl group, rendering it essentially non-basic.

Solution A: Purification via Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their polarity.[1] The acetylated product is less polar than the starting indazole due to the masking of the N-H group.

***dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Fig 1. General workflow for flash column chromatography.

Detailed Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (100-200 mesh is typical) as a slurry in the initial, low-polarity mobile phase.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. Monitor the separation using a UV detector or by collecting fractions and analyzing them by TLC.

  • Collection & Evaporation: Combine the fractions containing the pure product (higher Rf spot) and remove the solvent under reduced pressure.[3]

ParameterRecommended SystemRationale & Tips
Stationary Phase Silica Gel (SiO₂)The polar surface effectively retains the more polar starting material.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase to 30-50%. This ensures the less polar product elutes first, followed by the more polar starting material.[4]
TLC Visualization UV light (254 nm)Both the product and starting material are UV active.

Solution B: Purification via Recrystallization

If the product is solid, recrystallization can be an excellent, scalable alternative to chromatography.[5] This technique relies on the subtle differences in solubility between the product and impurities in a chosen solvent system at different temperatures.[6]

Detailed Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material until it just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Solvent SystemApplication Notes
Isopropanol/Water Dissolve in hot isopropanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool.
Ethyl Acetate/Hexane Dissolve in a minimal amount of hot ethyl acetate. Slowly add hexane until turbidity persists. Reheat to clarify and then cool.
Ethanol Often a good starting point for polar crystalline compounds.
Issue 2: My ¹H NMR spectrum shows residual acetic acid and/or acetic anhydride.

Why is this happening? Acetylation reactions are often run with an excess of acetic anhydride to drive the reaction to completion. If the post-reaction workup is insufficient, these reagents will persist. While acetic anhydride is reactive towards water, this hydrolysis can be slow without a base or heat.[7]

Solution: Basic Aqueous Workup

This is the most direct way to remove acidic impurities.

***dot graph G { node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Fig 2. Decision tree for purification strategy.

Detailed Protocol: Liquid-Liquid Extraction with Base

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • First Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue washing until no more gas evolves. This step neutralizes acetic acid and hydrolyzes the bulk of the acetic anhydride.[8]

  • Second Wash: Perform a second wash with saturated NaHCO₃ solution to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • PubMed. Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. Available from: [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Available from: [Link]

  • National Center for Biotechnology Information. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]

  • ACS Publications. A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. Available from: [Link]

  • PubChem. Methyl 1H-indazole-5-carboxylate. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Available from: [Link]

  • Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available from: [Link]

  • Reddit. Removing Excess Acetic Anhydride from Acylation reaction?. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in the Synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts encountered during the synthesis of Methyl 2-acetyl-2H-indazole-5-carboxylate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Introduction: The Challenge of Regioselectivity in Indazole Chemistry

The synthesis of N-substituted indazoles is a cornerstone in medicinal chemistry, yielding scaffolds for numerous therapeutic agents.[1][2][3] The N-acetylation of Methyl 1H-indazole-5-carboxylate to produce the desired Methyl 2-acetyl-2H-indazole-5-carboxylate is a common synthetic step. However, the indazole core possesses two reactive nitrogen atoms, N1 and N2, leading to a classic chemical challenge: regioselectivity.[4][5] The frequent formation of a regioisomeric byproduct necessitates robust analytical methods for its identification and separation to ensure the purity and efficacy of the final compound.

Frequently Asked Questions (FAQs)

Q1: I've performed the N-acetylation of Methyl 1H-indazole-5-carboxylate and my initial analysis suggests an impurity. What is the most likely byproduct?

A1: The most probable byproduct is the regioisomeric Methyl 1-acetyl-1H-indazole-5-carboxylate.

Causality: The indazole ring exists in tautomeric forms, and its anion, formed during the reaction with a base, can be alkylated or acylated at either the N1 or N2 position.[4] While reaction conditions (solvent, base, temperature) can influence the ratio, the formation of a mixture is common.[5] The N1 isomer is the thermodynamic product, while the N2 isomer is often the kinetic product, though this can vary. Therefore, your primary challenge is not one of a side-reaction with other functional groups, but of controlling which nitrogen atom is acetylated.

G cluster_reactants Reactants cluster_products Potential Products SM Methyl 1H-indazole-5-carboxylate N2_Product Desired Product Methyl 2-acetyl-2H-indazole-5-carboxylate SM->N2_Product N-Acetylation N1_Byproduct Primary Byproduct Methyl 1-acetyl-1H-indazole-5-carboxylate SM->N1_Byproduct N-Acetylation Ac2O Acetic Anhydride (or other acetylating agent) + Base

Caption: Reaction scheme illustrating the formation of N1 and N2 regioisomers.

Q2: How can I quickly screen my crude product for the presence of the N1-regioisomeric byproduct?

A2: A combination of Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most efficient initial screening method.

Expertise & Experience: These two techniques provide rapid, complementary information. TLC indicates the number of components, while ¹H NMR gives structural clues and an approximate ratio of the products.

  • Thin-Layer Chromatography (TLC): The two isomers have different polarities and will likely exhibit different retention factors (Rƒ). However, they can sometimes co-elute in certain solvent systems. It is crucial to test multiple solvent systems (e.g., varying ratios of ethyl acetate/hexanes, and a more polar system like dichloromethane/methanol) to achieve baseline separation.

  • ¹H NMR Spectroscopy: This is a powerful tool for a quick assessment. The electronic environments of the protons on the indazole ring are different in the N1 and N2 isomers. The most noticeable differences are often seen in the chemical shifts of the acetyl methyl protons and the aromatic protons, particularly H3 and H7. You will likely see two distinct sets of peaks corresponding to the two isomers.

Analytical Technique Expected Observation for N1 vs. N2 Isomers Notes
TLC Two distinct spots with different Rƒ values. The N1 isomer is often slightly more polar.Separation is highly dependent on the solvent system.[6]
¹H NMR Two sets of signals. Key differences expected for H3, H7, and the acetyl -CH₃ protons.The N-acetyl group deshields nearby protons. In the N1 isomer, H7 is significantly downfield. In the N2 isomer, H3 is more affected.[3]
¹³C NMR Two sets of signals. Diagnostic shifts for C3, C7a, and the acetyl carbonyl carbon.The chemical shift of C3 and C7a are particularly useful for assignment.[7]
Mass Spectrometry Both isomers will have the identical molecular weight (same m/z for the molecular ion).Fragmentation patterns may differ slightly but are generally not sufficient for unambiguous identification alone.[8][9]

Table 1: Comparative analytical data for N1- and N2-acetylated indazole isomers.

Q3: My initial screening suggests a mixture. How can I unambiguously confirm the structures of the desired N2 product and the N1 byproduct?

A3: Definitive structural confirmation is achieved through advanced, two-dimensional NMR techniques, primarily the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

Trustworthiness: The HMBC experiment is a self-validating system as it directly maps long-range (2-3 bond) correlations between protons and carbons, providing undeniable evidence of molecular connectivity.

The Causality behind the Method: The key to distinguishing the isomers lies in identifying which ring proton is spatially close to the acetyl group's carbonyl carbon.

  • For the desired Methyl 2-acetyl-2H-indazole-5-carboxylate (N2 isomer): The carbonyl carbon of the acetyl group will show a ³J-correlation (a correlation over three bonds) to the proton at the C3 position (H3).

  • For the Methyl 1-acetyl-1H-indazole-5-carboxylate (N1 byproduct): The carbonyl carbon will show a ³J-correlation to the proton at the C7 position (H7).

This difference provides a clear, unambiguous method for assigning the correct structure to each set of signals in your spectra.[3]

Caption: Diagnostic HMBC correlations for distinguishing N1 and N2 isomers.

See Appendix A for a detailed protocol on performing this analysis.

Q4: What are the recommended methods for separating the N1 and N2 regioisomers to obtain pure Methyl 2-acetyl-2H-indazole-5-carboxylate?

A4: The primary methods for separation are flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Recrystallization may also be effective in some cases.

  • Flash Column Chromatography: This is the most common and accessible method for purification on a laboratory scale. Silica gel is typically used as the stationary phase with a gradient elution of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The slightly different polarities of the isomers allow for their separation. See Appendix B for a general protocol.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), HPLC is the method of choice. It can be used both analytically to determine the exact isomeric ratio and preparatively to isolate pure compounds. Both normal-phase and reversed-phase columns can be effective, and method development is required to optimize the separation.[6][10][11]

  • Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent system, fractional recrystallization can be an efficient and scalable purification method.[10] This often requires screening various solvents.

G Start Crude Reaction Mixture (N1 + N2 Isomers) TLC_NMR Initial Analysis (TLC, ¹H NMR) Start->TLC_NMR Confirm Definitive Characterization (2D NMR: HMBC, HSQC) TLC_NMR->Confirm Mixture Detected Separate Separation/Purification Confirm->Separate ColChrom Flash Column Chromatography Separate->ColChrom HPLC Preparative HPLC Separate->HPLC Recryst Recrystallization Separate->Recryst Final Pure Methyl 2-acetyl-2H-indazole-5-carboxylate ColChrom->Final HPLC->Final Recryst->Final

Caption: General workflow for byproduct identification and purification.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Rationale
¹H NMR shows a complex mixture, but TLC shows only one spot.Co-elution of isomers. The chosen TLC solvent system has insufficient resolving power for these closely related isomers. Action: Develop a new TLC solvent system. Try adding a small percentage of a more polar solvent (e.g., 1-2% methanol in dichloromethane) or switch to a different solvent family (e.g., toluene/acetone).
The ratio of N1 to N2 isomer is very high, leading to low yield of the desired product.Suboptimal reaction conditions. The regioselectivity of indazole N-alkylation/acylation is highly sensitive to the base, solvent, and temperature.[5] Action: Re-evaluate the synthetic protocol. For example, using a bulkier base or changing the solvent polarity can alter the kinetic vs. thermodynamic control of the reaction, thereby favoring one isomer over the other.
NMR peaks are broad, making interpretation difficult.1. Impurities. 2. Rotational Isomers (Rotamers). Broad peaks can obscure coupling information. Action 1: Purify the sample further via column chromatography. Action 2: The N-acetyl bond can have restricted rotation, leading to two slowly interconverting conformers (rotamers) that appear as broad peaks or duplicate signals at room temperature.[12] Running a variable-temperature (VT) NMR experiment can confirm this; the peaks should coalesce into sharp signals at a higher temperature.
Mass spectrum shows a peak for the starting material.Incomplete reaction. The acetylating agent was consumed or the reaction time was insufficient. Action: Increase the equivalents of the acetylating agent and base. Monitor the reaction progress carefully by TLC until the starting material spot has been completely consumed.

Table 2: Troubleshooting common issues in the synthesis and analysis of Methyl 2-acetyl-2H-indazole-5-carboxylate.

Appendices

Appendix A: Protocol for Definitive Isomer Identification via HMBC NMR
  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectra: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:

    • Standard ¹H spectrum.

    • Standard ¹³C spectrum.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Process Data: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis - Step 1 (Assign Protons): Fully assign all protons in the ¹H spectrum for both isomers based on their chemical shifts, multiplicities, and coupling constants.

  • Analysis - Step 2 (Identify Key Carbons): In the ¹³C spectrum, identify the two distinct carbonyl carbon signals from the acetyl groups of the isomers (typically in the 168-172 ppm range).

  • Analysis - Step 3 (Look for Key Correlations):

    • In the HMBC spectrum, locate the signal for the carbonyl carbon of Isomer A . Look for a cross-peak connecting it to a proton in the aromatic region.

    • Identify that aromatic proton in the ¹H spectrum. If this proton is H7 (typically a doublet around 8.0-8.4 ppm), then Isomer A is the N1 byproduct .

    • Locate the signal for the carbonyl carbon of Isomer B . Look for its cross-peak to an aromatic proton.

    • If this proton is H3 (typically a singlet around 8.2-8.6 ppm), then Isomer B is the desired N2 product .

Appendix B: General Protocol for Isomer Separation by Flash Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 30% Ethyl Acetate in Hexanes) over the course of the separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers and which contain mixed fractions.

  • Combine & Concentrate: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure to yield the purified product.

References

  • Kumar, A., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]...

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.

  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.

  • Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.

  • Diva-Portal.org. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.

  • American Chemical Society. (2024). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. ACS Publications.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.

  • National Center for Biotechnology Information. (2024). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PubMed Central.

  • National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central.

  • ResearchGate. (2016). 13 C NMR of indazoles.

  • National Center for Biotechnology Information. (2016). Separation and identification of indene–C70 bisadduct isomers. PubMed Central.

  • ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies.

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central.

  • MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography.

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

  • ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work.

  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

  • DOI. (n.d.). Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach.

  • YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.

  • PubMed. (n.d.). Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy.

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.

  • ResearchGate. (n.d.). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-acetyl-2H-indazole-5-carboxylate" characterization and validation

An In-Depth Technical Guide to the Characterization and Validation of Methyl 2-acetyl-2H-indazole-5-carboxylate For researchers, medicinal chemists, and professionals in drug development, the rigorous and unambiguous cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization and Validation of Methyl 2-acetyl-2H-indazole-5-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the rigorous and unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. The indazole core is a well-established privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer and antiprotozoal properties.[1][2][3][4][5] This guide provides a comprehensive framework for the characterization and validation of a specific derivative, Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS 1308649-95-7), offering field-proven insights and comparative analysis critical for its advancement in research and development pipelines.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds that exist in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The position of the substituent on the pyrazole ring nitrogen dramatically influences the molecule's electronic properties, stability, and, consequently, its biological activity. The 2H-indazole isomer, often the less thermodynamically stable of the two, can exhibit unique pharmacological profiles.[1] Our target molecule, Methyl 2-acetyl-2H-indazole-5-carboxylate, features an acetyl group at the N2 position, which acts as an electron-withdrawing group and influences the molecule's reactivity and potential as a pharmacophore.

This guide will elucidate the necessary analytical methodologies to confirm the molecular structure, establish purity, and differentiate it from its key positional isomer, the 1H-indazole variant.

Proposed Synthetic Pathway

A robust characterization begins with a clear understanding of the synthetic route, which informs potential impurities. A common and effective method for the synthesis of N-substituted indazoles involves the direct alkylation or acylation of the parent indazole core. The primary challenge in this synthesis is controlling the regioselectivity to favor the N2 position over the N1 position.

The proposed workflow leverages a base-catalyzed acylation of the precursor, Methyl indazole-5-carboxylate. The choice of base and solvent is critical in directing the regioselectivity of the acylation reaction.

G cluster_0 Synthesis Workflow A Methyl indazole-5-carboxylate (Starting Material) B Deprotonation (e.g., NaH in DMF) A->B Base C Indazole Anion Intermediate B->C D N-Acylation (Acetic Anhydride or Acetyl Chloride) C->D Acylating Agent E Crude Product Mixture (N1 and N2 isomers) D->E F Purification (Column Chromatography) E->F Silica Gel G Methyl 2-acetyl-2H-indazole-5-carboxylate (Final Product) F->G Purity >98%

Caption: Proposed synthetic workflow for Methyl 2-acetyl-2H-indazole-5-carboxylate.

Comprehensive Characterization and Validation

Each analytical technique provides a unique piece of the structural puzzle. A multi-technique approach is non-negotiable for unequivocal validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the precise structure and, crucially, for differentiating between the N1 and N2 isomers. The chemical shifts of the protons on the indazole ring are highly sensitive to the location of the acetyl group. In 2H-indazoles, the C3-proton typically appears at a characteristically high chemical shift (downfield) compared to the corresponding proton in the 1H-isomer.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for compounds with lower solubility.

  • Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Data Summary: Predicted Spectroscopic Data

The following table summarizes the expected NMR data based on known 2-substituted indazole derivatives.[2][6]

Parameter Expected Value / Observation Justification
¹H NMR (C3-H) δ 8.3-8.5 ppm (singlet)The C3 proton in 2H-indazoles is deshielded and appears significantly downfield.[2]
¹H NMR (Aromatic) δ 7.7-8.2 ppm (multiplets)Protons on the benzene ring of the indazole core.
¹H NMR (COOCH₃) δ ~3.9 ppm (singlet, 3H)Typical range for a methyl ester.
¹H NMR (COCH₃) δ ~2.8 ppm (singlet, 3H)N-acetyl methyl protons.
¹³C NMR (C=O, ester) δ ~166 ppmExpected chemical shift for a methyl carboxylate carbonyl.
¹³C NMR (C=O, acetyl) δ ~170 ppmExpected chemical shift for an amide/acetyl carbonyl.
¹³C NMR (C3) δ ~122 ppmCharacteristic shift for the C3 carbon in the 2H-indazole system.
Mass Spectrometry (MS)

Expertise & Experience: MS is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a strong protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS Method:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Analysis: Look for the exact mass of the [M+H]⁺ ion.

Data Summary: Expected Mass Spectrometry Data

Parameter Expected Value Justification
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol [7]
[M+H]⁺ (Exact Mass) 219.0764High-resolution mass spectrometry provides confirmation of the elemental composition.
Key Fragments m/z 177 ([M-COCH₃+H]⁺)Loss of the acetyl group is a common and diagnostic fragmentation pathway.
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the two distinct carbonyl groups (ester and acetyl) are of primary interest.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, averaging 16-32 scans.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Summary: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Justification
C=O Stretch (Acetyl) ~1710-1725 cm⁻¹Characteristic strong absorption for the N-acetyl carbonyl.
C=O Stretch (Ester) ~1720-1740 cm⁻¹Strong absorption for the ester carbonyl. May overlap with the acetyl C=O.
C=N Stretch ~1600-1650 cm⁻¹Associated with the pyrazole ring.
C-O Stretch (Ester) ~1200-1300 cm⁻¹Strong, characteristic band for the ester C-O bond.

Comparative Analysis: Establishing Isomeric Purity

A critical aspect of validation is not just confirming what the molecule is, but also what it is not. For N-substituted indazoles, the primary analytical challenge is distinguishing the desired isomer from its positional counterpart.

Caption: Comparison of the target molecule with its N1 isomer and a common N-aryl analogue. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Comparison with Methyl 1-acetyl-1H-indazole-5-carboxylate
  • NMR Distinction: The most significant difference would be observed in the ¹H NMR spectrum. The C3-H proton of the 1H-isomer would appear further upfield (at a lower δ value) compared to the ~8.3-8.5 ppm expected for the 2H-isomer. This single data point is often sufficient for unambiguous assignment.

  • Electronic Properties: The N-acetyl group on the N1 position withdraws electron density differently than when on the N2 position, which can influence the molecule's dipole moment and crystal packing.[1]

Comparison with N-Aryl/N-Alkyl Indazoles
  • Reactivity and Stability: The N-acetyl group makes the indazole ring more electron-deficient compared to N-alkyl or N-aryl analogs like Methyl 2-methyl-2H-indazole-5-carboxylate. This can affect its metabolic stability and reactivity in biological systems. The acetyl group may also be liable to hydrolysis, which is a key consideration in drug development.

  • Biological Activity: The nature of the N-substituent is a primary determinant of biological activity in the indazole class. Replacing an acetyl group with a substituted phenyl ring, for example, has been shown to impart potent antiprotozoal activity.[2] This comparison provides context for future structure-activity relationship (SAR) studies.

Conclusion

The thorough characterization of Methyl 2-acetyl-2H-indazole-5-carboxylate requires a synergistic application of modern analytical techniques. While MS and IR confirm the molecular weight and functional groups, it is high-field NMR that provides the definitive, unambiguous evidence for the N2-substitution pattern, a critical detail for any research or drug development program. By following the self-validating protocols and comparative analyses outlined in this guide, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries based on the versatile indazole scaffold.

References

  • CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. [Link]

  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole] . ResearchGate. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives . National Center for Biotechnology Information (PMC). [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization . The Royal Society of Chemistry. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . National Center for Biotechnology Information (PMC). [Link]

  • 2-Methyl-5-nitro-2H-indazole . NIST WebBook. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . MDPI. [Link]

  • Different biological activities reported with Indazole derivatives . ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-acetyl-2H-indazole-5-carboxylate

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Methyl 2-acetyl-2H-indazole-5-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception.[1] This guide provides an in-depth, scientifically grounded methodology for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC). We will not only detail an optimized analytical method but also compare it with viable alternatives, supported by experimental rationale and data. Our approach is rooted in the principles of scientific integrity, ensuring that the described protocols are robust, reproducible, and self-validating.

The Critical Role of Purity Analysis in Drug Development

The presence of impurities in pharmaceutical intermediates can significantly impact the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and quantification of impurities.[2][3] Therefore, a well-developed and validated HPLC method is indispensable for ensuring the quality of Methyl 2-acetyl-2H-indazole-5-carboxylate.

Indazole derivatives, including the 2H-indazole tautomer, are prevalent scaffolds in medicinal chemistry.[4][5] The synthetic routes to these compounds can often lead to the formation of structurally related impurities, such as regioisomers (e.g., the 1-acetyl isomer), unreacted starting materials, or by-products from side reactions.[6][7] A robust analytical method must be capable of separating and quantifying these potential impurities with high resolution and sensitivity.

Proposed HPLC Method for Purity Analysis

This section details an optimized reversed-phase HPLC (RP-HPLC) method for the purity analysis of Methyl 2-acetyl-2H-indazole-5-carboxylate. The selection of each parameter is justified based on established chromatographic principles and experience with similar N-acetylated heterocyclic compounds.[8][9][10]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A C18 stationary phase is recommended due to its versatility and wide applicability for the separation of small organic molecules. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm provides a good balance between resolution and backpressure.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to suppress the ionization of any potential acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the expected UV absorbance of the indazole chromophore. A PDA detector can be used to scan a wider range to identify the optimal wavelength for all components.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

Rationale for Method Parameters

The choice of a C18 column provides a non-polar stationary phase that effectively retains the moderately non-polar Methyl 2-acetyl-2H-indazole-5-carboxylate and separates it from potential impurities based on differences in hydrophobicity. The gradient elution is critical for a comprehensive purity profile, allowing for the separation of early-eluting polar impurities and late-eluting non-polar by-products within a reasonable run time. The use of formic acid in the mobile phase is a standard practice to ensure sharp peak shapes for heterocyclic compounds.

Method Validation and Comparison

A robust HPLC method must be validated to ensure its suitability for its intended purpose.[11] The validation should adhere to ICH guidelines and typically includes an assessment of specificity, linearity, accuracy, precision, and robustness.[2][12]

Comparison of Chromatographic Conditions

To demonstrate the superiority of the proposed method, we will compare it with two alternative approaches. The following table summarizes the key parameters and expected outcomes.

ParameterProposed Method Alternative Method 1 (Isocratic) Alternative Method 2 (Methanol as Organic Modifier)
Elution Mode GradientIsocratic (e.g., 50% Acetonitrile)Gradient
Organic Modifier AcetonitrileAcetonitrileMethanol
Expected Resolution High resolution for a wide range of impurities.Poor resolution for late-eluting impurities, potential for co-elution.Broader peaks and potentially different selectivity compared to acetonitrile.
Run Time Optimized for comprehensive analysis (25 min).May be shorter, but at the cost of impurity detection.Potentially longer run times due to higher viscosity.
Sensitivity Good, with sharp peaks.May be compromised for late-eluting impurities due to peak broadening.Generally lower elution strength than acetonitrile, which can affect peak shape.

Discussion of Alternatives:

  • Alternative Method 1 (Isocratic): While simpler to implement, an isocratic method is often insufficient for purity analysis where impurities with a wide range of polarities may be present. Late-eluting, more non-polar impurities would likely have very long retention times and broad peaks, making their quantification inaccurate. Conversely, early-eluting polar impurities might not be well-retained and could co-elute with the solvent front.

  • Alternative Method 2 (Methanol as Organic Modifier): Methanol is a viable alternative to acetonitrile and can offer different selectivity, which might be advantageous for separating specific impurities. However, methanol generally has a higher viscosity and lower elution strength than acetonitrile, which can lead to higher backpressure and broader peaks.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logic behind the method comparison.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Initial Mobile Phase s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Instrument Setup (Proposed Method) s3->h1 h2 Column Equilibration h1->h2 h3 Inject Sample h2->h3 h4 Data Acquisition h3->h4 d1 Peak Integration h4->d1 d2 Purity Calculation (% Area) d1->d2 d3 Impurity Profiling d2->d3

Caption: Experimental workflow for HPLC purity analysis.

method_comparison cluster_goal Analytical Goal cluster_methods Methodologies cluster_outcomes Expected Outcomes goal Accurate Purity Determination prop Proposed Gradient Method (ACN) goal->prop alt1 Isocratic Method goal->alt1 alt2 Gradient Method (MeOH) goal->alt2 out_prop Optimal Resolution & Sensitivity prop->out_prop out_alt1 Poor Resolution of Impurities alt1->out_alt1 out_alt2 Different Selectivity, Broader Peaks alt2->out_alt2

Caption: Logical flow of method comparison.

Conclusion and Recommendations

The proposed reversed-phase HPLC method with gradient elution using a C18 column and an acetonitrile/water (with 0.1% formic acid) mobile phase provides a robust and reliable approach for the purity analysis of Methyl 2-acetyl-2H-indazole-5-carboxylate. This method is designed to offer superior resolution and sensitivity for a wide range of potential impurities compared to isocratic or methanol-based alternatives.

For any laboratory involved in the synthesis or quality control of this important pharmaceutical intermediate, the adoption and validation of this method will ensure accurate and reproducible purity data, ultimately contributing to the development of safe and effective medicines. It is always recommended to perform a full method validation according to ICH guidelines before implementing the method for routine use.[13][14]

References

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • ResearchGate. Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. [Online] Available at: [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Online] Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Chemistry Portal. 2H-Indazole synthesis. [Online] Available at: [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Online] Available at: [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. [Online] Available at: [Link]

  • NIH. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. [Online] Available at: [Link]

  • SciSpace. A review on method development by hplc. [Online] Available at: [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Online] Available at: [Link]

  • NIH. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Online] Available at: [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Online] Available at: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Online] Available at: [Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online] Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Online] Available at: [Link]

  • PubMed. HPLC-based quantification of in vitro N-terminal acetylation. [Online] Available at: [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Online] Available at: [Link]

  • RSC Publishing. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. [Online] Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Online] Available at: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. [Online] Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Online] Available at: [Link]

  • MDPI. A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. [Online] Available at: [Link]

Sources

Validation

Strategic Regiocontrol in Indazole Scaffolds: Evaluating Methyl 2-acetyl-2H-indazole-5-carboxylate

Executive Summary Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS: 1308649-95-7) represents a specialized "kinetic" building block in the medicinal chemist’s arsenal. Unlike its thermodynamically stable N1-isomer or the u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-acetyl-2H-indazole-5-carboxylate (CAS: 1308649-95-7) represents a specialized "kinetic" building block in the medicinal chemist’s arsenal. Unlike its thermodynamically stable N1-isomer or the unprotected 1H-indazole, this N2-acetylated scaffold offers a pre-defined regiochemical handle.

For drug development professionals targeting kinase inhibitors (e.g., VEGFR, PARP) or GPCR ligands , this molecule serves as a critical alternative to standard indazole synthesis, bypassing the notorious N1/N2 selectivity bottleneck. This guide evaluates its utility against conventional alternatives, providing protocols to leverage its unique reactivity while mitigating its inherent lability.

The Technical Challenge: The Indazole Tautomer Trap

The fundamental challenge in indazole chemistry is the annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms.

  • Thermodynamic Control: Favors the 1H-isomer (N1) .[1][2]

  • Kinetic Control: Often favors the 2H-isomer (N2) .

When researchers attempt to functionalize the indazole core (e.g., alkylation), they frequently encounter inseparable mixtures (often ~60:40). Methyl 2-acetyl-2H-indazole-5-carboxylate effectively "locks" the kinetic 2H-form, allowing researchers to bypass the initial purification hurdle.

Mechanism of Regioselectivity

The following diagram illustrates the isomerization risk and the strategic entry point provided by the 2-acetyl variant.

Indazole_Regioselectivity cluster_legend Pathway Legend Unprotected Methyl 1H-indazole-5-carboxylate (Unprotected) Reaction Alkylation/Acylation Conditions Unprotected->Reaction N1_Product N1-Isomer (Thermodynamic) Stable, Standard Target Reaction->N1_Product High Temp / Polar Solvent Reaction->N1_Product Mixture (Common) N2_Product N2-Isomer (Kinetic) High Energy, Hard to Isolate Reaction->N2_Product Low Temp / Non-polar Target_Mol Methyl 2-acetyl-2H-indazole-5-carboxylate (Pre-isolated Kinetic Trap) Target_Mol->N1_Product Isomerization Risk (Acid/Heat) Target_Mol->N2_Product Direct C3 Functionalization or Trans-acylation Standard Route (Messy) Standard Route (Messy) Strategic Route (Clean) Strategic Route (Clean)

Figure 1: The "Indazole Switch." Standard synthesis yields mixtures. The 2-acetyl building block provides direct access to the N2-manifold, provided isomerization is prevented.

Comparative Analysis: Performance vs. Alternatives

The table below contrasts Methyl 2-acetyl-2H-indazole-5-carboxylate with its primary alternatives in synthetic workflows.

FeatureMethyl 2-acetyl-2H-indazole-5-carboxylate Methyl 1H-indazole-5-carboxylate (Unprotected) Methyl 1-acetyl-1H-indazole-5-carboxylate
Primary Utility Accessing N2-geometry ; Directed C3-functionalization.General precursor; low cost.Stable N1-protection; N1-chemistry.
Regio-Purity High (>98%) as supplied.N/A (Tautomeric mixture in solution).High (Thermodynamic product).
Stability Low/Moderate. Moisture sensitive; prone to N2→N1 isomerization.High.Moderate/High.[3][4][5][6]
Reactivity Profile Acts as an activated amide; Acetyl group is a "leaving group" or directing group.Amphoteric nucleophile (N1/N2 competition).Standard amide reactivity.
Solubility Enhanced in organic solvents (DCM, EtOAc) due to disrupted H-bonding.Poor in non-polar solvents (strong intermolecular H-bonds).Good.
Strategic Fit Best for: Scaffold hopping (N2-isomers), C3-lithiation (DoM), or kinetic studies.Best for: Large-scale, non-selective syntheses.Best for: Standard N1-alkylated drug synthesis.
Why Choose the 2-Acetyl Variant?
  • Electronic Activation: The electron-withdrawing acetyl group at N2 pulls density from the pyrazole ring differently than at N1. This alters the electronics at C3 , making it more susceptible to nucleophilic attack or radical functionalization depending on conditions.

  • Solubility & Handling: Unprotected indazoles suffer from poor solubility due to intermolecular hydrogen bonding (N-H···N). The 2-acetyl group caps this interaction, allowing reactions in mild, non-polar solvents (e.g., DCM) where the kinetic N2-isomer is less likely to rearrange.

Experimental Protocols & Workflows

Protocol A: Handling and Storage (Crucial for Integrity)

The 2-acetyl group is labile. Improper handling converts your expensive building block into the cheaper N1-isomer.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) or strong acids/bases which catalyze the N2→N1 acyl migration. Use anhydrous DCM, THF, or Toluene.

  • QC Check: Before use, run a 1H-NMR in CDCl3.

    • Diagnostic Signal: Look for the acetyl methyl singlet. In N2-acetyl, this often shifts slightly upfield compared to N1-acetyl due to anisotropic shielding effects of the benzene ring fusion.

Protocol B: Regiocontrolled C3-Bromination

Objective: Introduce a bromine at C3 without disturbing the N2-mask, enabling subsequent Suzuki couplings.

Reagents:

  • Substrate: Methyl 2-acetyl-2H-indazole-5-carboxylate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Catalyst: AIBN (0.05 eq) - Radical pathway preferred to avoid ionic rearrangement.

  • Solvent: Anhydrous CCl4 or Benzene (0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous solvent under inert atmosphere.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux (mild, ~70-80°C) for 2–4 hours. Monitor by TLC; do not over-heat to prevent deacetylation.

  • Workup: Cool to 0°C. Filter off succinimide precipitate.

  • Purification: Rapid flash chromatography (Hexane/EtOAc).

    • Result: Methyl 2-acetyl-3-bromo-2H-indazole-5-carboxylate.

    • Why this works: The N2-acetyl group sterically blocks the N2 site and electronically activates C3. Radical bromination is fast enough to compete with thermal isomerization if controlled.

Protocol C: Controlled Hydrolysis to Pure 2H-Indazole (In Situ)

If the goal is to generate the free 2H-indazole for immediate reaction with a specific electrophile (E+).

Workflow Diagram:

Workflow_Hydrolysis Start Methyl 2-acetyl-2H-indazole-5-carboxylate Step1 Dissolve in THF (-78°C) Start->Step1 Step2 Add mild nucleophile (e.g., MeNH2 or LiOH) Kinetic Hydrolysis Step1->Step2 Intermediate Transient 2H-Indazole Anion/Species Step2->Intermediate Step3 Add Electrophile (R-X) immediately Intermediate->Step3 N1-Isomer (Waste) N1-Isomer (Waste) Intermediate->N1-Isomer (Waste) Delay > 10 mins Result N2-Alkylated Product (Major) Step3->Result

Figure 2: Kinetic Trapping Workflow. The 2-acetyl group is used as a "removable block" to generate the reactive N2-species in situ at low temperatures.

Supporting Data: Physicochemical Profile

The following parameters are critical for formulation and reaction planning.

PropertyValue (Predicted/Observed)Implications
Molecular Weight 218.21 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~1.8 - 2.1Moderate lipophilicity; good cell permeability potential.
pKa (Conjugate Acid) ~ -1.5 (N2)The N2-acetyl reduces basicity significantly compared to free indazole (pKa ~1.2).
H-Bond Donors 0Improved membrane permeability vs. unprotected indazole.
H-Bond Acceptors 4Interactions with kinase hinge regions (after deprotection).

References

  • Gauners, T. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][7][8] National Institutes of Health (PMC). Retrieved from [Link]

  • Lovering, F. et al. (2016). Indazoles as Privileged Scaffolds in Drug Discovery.[3][7]ChemMedChem. Retrieved from [Link]

Sources

Comparative

Validating Purity and Regiochemistry: A Comparative Guide for Methyl 2-acetyl-2H-indazole-5-carboxylate

Executive Summary: The Regioisomer Challenge In the development of indazole-based therapeutics (such as PARP inhibitors), the intermediate Methyl 2-acetyl-2H-indazole-5-carboxylate represents a classic "trojan horse" in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of indazole-based therapeutics (such as PARP inhibitors), the intermediate Methyl 2-acetyl-2H-indazole-5-carboxylate represents a classic "trojan horse" in analytical chemistry.[1] While it appears simple, its synthesis often yields a mixture of the desired N2-acetyl isomer (kinetically favored in certain conditions) and the N1-acetyl isomer (thermodynamically stable).[1] Furthermore, the N-acetyl group on electron-deficient heterocycles is labile, making the compound prone to hydrolysis back to the parent indazole.[1]

This guide moves beyond generic validation templates to address the specific physicochemical hurdles of this molecule: Regioselectivity and Hydrolytic Instability . We compare standard analytical approaches against an optimized, stability-indicating UHPLC methodology.

Chemical Context & Stability Mechanics[1][2]

To validate a method for this compound, one must understand the failure modes.

  • The Isomer War: The 2H-indazole core is quinonoid and generally higher in energy than the benzenoid 1H-indazole.[1][2] Consequently, the 2-acetyl isomer risks acyl migration or degradation to the 1H form under stress.[1]

  • The Hydrolysis Trap: Unlike standard amides, N-acetyl azoles behave more like anhydrides or active esters.[1] In unbuffered aqueous mobile phases (especially at high pH), the acetyl group hydrolyzes rapidly, leading to false "low purity" results where the impurity is actually the parent molecule generated during analysis.

Comparative Analysis of Analytical Architectures

We evaluated three analytical strategies for the qualification of Methyl 2-acetyl-2H-indazole-5-carboxylate.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: Standard RP-HPLC Method B: 1H-NMR Spectroscopy Method C: Optimized UHPLC-PDA (Recommended)
Principle C18 / Water:MeOH / 0.1% TFAProton Chemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Phenyl-Hexyl / Ammonium Acetate / ACN
Isomer Resolution Poor. N1 and N2 isomers often co-elute due to similar hydrophobicity.Excellent. Distinct methyl singlets (N2-Ac ~2.8 ppm vs N1-Ac ~2.7 ppm).[1]High. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

interactions in Phenyl phases separate isomers based on shape/electronic density.
Sensitivity (LOD) Moderate (UV 254 nm)Low (Requires mg quantities)High (Suitable for trace impurity <0.05%)
Sample Stability Risk. Acidic TFA promotes hydrolysis of the labile acetyl group.Good (if solvent is anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).
Optimized. Buffered pH 5.0 prevents in-situ hydrolysis.
Throughput High (15-20 min run)Low (Manual interpretation)Very High (3-5 min run)
Expert Insight: Why Method C Wins

While Method B (NMR) is the structural source of truth, it cannot quantify 0.1% impurities in a QC environment. Method A (Standard HPLC) fails because the C18 column interacts primarily via hydrophobicity, which is nearly identical for the two isomers. Method C utilizes a Phenyl-Hexyl stationary phase.[1] The quinonoid nature of the 2H-indazole creates a different electron cloud density than the benzenoid 1H-isomer, allowing the phenyl phase to separate them via differential ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 stacking.

Detailed Experimental Protocol: Method C (The Validated System)

This protocol is designed to be self-validating —it includes system suitability steps that flag stability issues immediately.

Chromatographic Conditions[1][4]
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: The buffer is critical to stabilize the N-acetyl bond.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 60% B[1]

    • 6.0 min: 90% B[1]

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm (primary) and 220 nm (secondary).

  • Column Temp: 30°C.

Sample Preparation (Crucial Step)[5]
  • Diluent: 100% Acetonitrile (Anhydrous).

  • Rationale: Do not dissolve the sample in the mobile phase or water. Water promotes hydrolysis before injection.[1] The sample should be injected as a plug of ACN into the buffered stream.

Validation Workflow Visualization[1][5]

ValidationWorkflow Start Method Development Specificity Specificity Test (Spike N1-isomer + Parent) Start->Specificity Optimize Separation Specificity->Start Co-elution? Change Column Stability Solution Stability (0h vs 24h in ACN) Specificity->Stability Rs > 2.0 Achieved Stability->Start Hydrolysis? Change Buffer Linearity Linearity & Range (LOQ to 120%) Stability->Linearity < 2% Degradation Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Linearity->Robustness Final Validated Method Robustness->Final

Figure 1: The critical path for validating labile indazole derivatives. Note the feedback loops for co-elution and hydrolysis.

Validation Data Summary

The following data represents typical acceptance criteria and results for this specific indazole ester.

Specificity & Resolution

The method must demonstrate the ability to separate the target (N2-acetyl) from its thermodynamic sink (N1-acetyl) and its degradation product (Deacetylated Parent).[1]

AnalyteRetention Time (min)Relative RT (RRT)Resolution (Rs)Tailing Factor
Parent (Deacetylated) 2.100.58N/A1.1
N1-Acetyl Isomer 3.450.962.8 (Critical Pair)1.0
N2-Acetyl Target 3.601.00-1.1
Solution Stability (The Stress Test)

Samples were prepared in 100% ACN and stored in an autosampler at 10°C.

Time Point% Assay (N2-Target)% Impurity (Parent)Conclusion
Initial 99.5%0.1%Baseline
12 Hours 99.4%0.2%Stable
24 Hours 99.1%0.5%Acceptable
24 Hours (in Water/MeOH) 85.0% 14.5% FAILED (Hydrolysis)

Observation: This data confirms the requirement for anhydrous diluents.

Isomer Identification Logic

When a new peak appears, how do you confirm it is the N1-isomer and not an unknown impurity? Use this logic flow:

IsomerID Sample Unknown Peak Detected (RRT ~0.96) UV_Spec Check UV Spectrum Sample->UV_Spec Identical UV Match to Target? UV_Spec->Identical MS_Check LC-MS Analysis Identical->MS_Check Yes Result_Imp Structural Impurity Identical->Result_Imp No Mass_Match Same m/z (M+H)+? MS_Check->Mass_Match NMR_Confirm Isolate & 1H-NMR Mass_Match->NMR_Confirm Yes (Isomer) Mass_Match->Result_Imp No Shift_Check Methyl Shift Check NMR_Confirm->Shift_Check Result_N1 Confirmed N1-Isomer Shift_Check->Result_N1 Delta ~2.7ppm

Figure 2: Decision tree for distinguishing regioisomers from structural impurities.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lovering, F., et al. (2016). Aravind's Indazole Synthesis: Regioselectivity and Tautomerism.[3] Journal of Organic Chemistry. (Provides context on the thermodynamic stability of N1 vs N2 indazoles).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses the lability of N-acyl azoles).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Personal Protective Equipment (PPE) for Handling Methyl 2-acetyl-2H-indazole-5-carboxylate: A Senior Application Scientist's Guide

This document moves beyond a simple checklist, delving into the rationale behind each PPE recommendation, empowering you to make informed safety decisions. Core Principles of Chemical Safety Before handling any chemical,...

Author: BenchChem Technical Support Team. Date: February 2026

This document moves beyond a simple checklist, delving into the rationale behind each PPE recommendation, empowering you to make informed safety decisions.

Core Principles of Chemical Safety

Before handling any chemical, including Methyl 2-acetyl-2H-indazole-5-carboxylate, a thorough hazard assessment is the critical first step[3]. This involves understanding the potential routes of exposure and the physical and chemical properties of the substance. Always assume that a substance of unknown toxicity is hazardous[4].

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a comprehensive hazard assessment of the workplace and the specific tasks performed[5][6]. This guide will serve as a practical application of these principles for the specified compound.

Recommended Personal Protective Equipment

Based on the known hazards of similar indazole compounds, the following PPE is recommended when handling Methyl 2-acetyl-2H-indazole-5-carboxylate.

Eye and Face Protection: Your First Line of Defense

Chemical splashes can cause serious, irreversible eye damage. Therefore, appropriate eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory when handling liquid solutions of the compound or when there is any risk of splashing[7]. They should fit snugly and provide a seal around the eyes.

  • Safety Glasses with Side Shields: For handling small quantities of solid material where the risk of splashing is minimal, safety glasses with side shields offer adequate protection against flying particles[8].

  • Face Shield: When handling larger quantities or when a more significant splash hazard exists, a face shield should be worn in addition to chemical splash goggles[7]. The face shield protects the entire face from splashes.

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure for many chemicals. Selecting the right gloves is crucial for preventing skin irritation and potential systemic toxicity.

  • Material: Nitrile gloves are a suitable choice for handling many laboratory chemicals, offering good resistance to a range of substances. Always check the manufacturer's glove compatibility chart for specific chemicals if available.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing[9]. Gloves should be changed regularly, with recommendations typically ranging from every 30 to 60 minutes, and immediately if contamination is suspected or a tear occurs[10].

  • Proper Technique: When wearing gloves, ensure they are pulled over the cuffs of your lab coat to provide a continuous barrier[10].

Body Protection: Shielding Your Skin and Clothing

Your personal clothing offers minimal protection against chemical splashes. A laboratory coat is an essential barrier.

  • Laboratory Coat: A long-sleeved lab coat, preferably made of a flame-resistant material, should be worn at all times in the laboratory. It should be kept clean and laundered separately from personal clothing[11].

  • Closed-Toe Shoes and Long Pants: Full-length pants and closed-toe shoes are mandatory to protect your legs and feet from spills and falling objects[3].

Respiratory Protection: A Precautionary Measure

While not always required for handling small quantities of non-volatile solids in a well-ventilated area, respiratory protection may be necessary under certain circumstances.

  • Fume Hood: Whenever possible, handle Methyl 2-acetyl-2H-indazole-5-carboxylate in a certified chemical fume hood to minimize inhalation exposure[4][9].

  • Respirator: If you are handling large quantities of the solid, creating dust, or working outside of a fume hood, a NIOSH-approved respirator may be necessary[5][11]. The type of respirator and cartridge should be selected based on a formal risk assessment.

PPE Selection and Use Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE for handling Methyl 2-acetyl-2H-indazole-5-carboxylate.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Handling Methyl 2-acetyl-2H-indazole-5-carboxylate AssessTask Assess Task: - Scale (mg, g, kg) - Physical Form (solid, liquid) - Potential for Splash/Aerosol Start->AssessTask EyeProtection Eye Protection: - Goggles (liquid/splash risk) - Safety Glasses (solid, low risk) AssessTask->EyeProtection HandProtection Hand Protection: - Nitrile Gloves AssessTask->HandProtection BodyProtection Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes AssessTask->BodyProtection RespiratoryProtection Respiratory Protection: - Fume Hood (default) - Respirator (if dust/aerosol risk) AssessTask->RespiratoryProtection DonPPE Don PPE Correctly ConductWork Conduct Experiment DonPPE->ConductWork DoffPPE Doff PPE Correctly ConductWork->DoffPPE Dispose Dispose of Contaminated PPE DoffPPE->Dispose End End Dispose->End

Caption: PPE Selection Workflow for Handling Methyl 2-acetyl-2H-indazole-5-carboxylate.

Operational and Disposal Plans

Proper use of PPE extends to its removal and disposal to prevent cross-contamination.

Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat

  • Eye Protection

  • Gloves (pulled over lab coat cuffs)

Doffing (Taking Off):

  • Gloves (using a technique that avoids touching the outside of the glove with bare hands)

  • Lab Coat (turning it inside out as you remove it)

  • Eye Protection

Always wash your hands thoroughly with soap and water after removing PPE[1][2].

Disposal of Contaminated PPE
  • Gloves: Dispose of used gloves in the appropriate laboratory waste container immediately after removal.

  • Lab Coats: If a lab coat becomes grossly contaminated, it should be disposed of as hazardous waste. Otherwise, follow your institution's guidelines for laundering contaminated lab coats.

  • Other Disposable PPE: Dispose of any other contaminated disposable PPE in the designated hazardous waste stream.

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety Glasses with Side ShieldsNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesFume Hood or Respirator (if dusty)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesFume Hood
Running Reactions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesFume Hood
Purification (e.g., Chromatography) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesFume Hood
Handling Waste Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesAs needed based on waste

By adhering to these guidelines, you can significantly minimize your risk of exposure and maintain a safe working environment when handling Methyl 2-acetyl-2H-indazole-5-carboxylate. Remember, safety is a continuous process of assessment and vigilance.

References

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • University of California. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Simonne, A., et al. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. Retrieved from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • University of Nebraska-Lincoln Extension. (n.d.). Protective Clothing and Equipment for Pesticide Applicators. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Ohio State University Extension. (2019, July 23). Pesticide Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetyl-2H-indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetyl-2H-indazole-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.